molecular formula C5H5BFNO2 B071887 2-Fluoropyridine-3-boronic acid CAS No. 174669-73-9

2-Fluoropyridine-3-boronic acid

Cat. No.: B071887
CAS No.: 174669-73-9
M. Wt: 140.91 g/mol
InChI Key: YUHZIUAREWNXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoropyridine-3-boronic acid (CAS RN: 174669-73-9) is a heteroaromatic boronic acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it is used to form carbon-carbon bonds and introduce the 2-fluoro-3-pyridyl moiety into more complex molecules . This compound has demonstrated significant and specific research value in antibacterial research. Studies have identified it as an inhibitor of the Staphylococcus aureus NorA efflux pump . By inhibiting this pump, which is responsible for expelling antibiotics from bacterial cells, this compound can potentiate the activity of ciprofloxacin, leading to a 4-fold increase in its efficacy against resistant strains at concentrations of 8-16 μg/ml . This mechanism highlights its potential as an adjuvant to overcome antibiotic resistance. Boronic acids, in general, are privileged motifs in drug discovery due to their unique electronic characteristics and ability to act as bioisosteres for carboxylic acids . They are key components in several FDA-approved drugs, reinforcing the interest in compounds like this compound for developing new therapeutic agents . The compound is supplied as a white to light yellow crystalline powder with a melting point of 172 °C and is soluble in methanol . It is offered with a purity of 98.0% to 115.0% as determined by neutralization titration . This product is intended for research purposes only.

Properties

IUPAC Name

(2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHZIUAREWNXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382548
Record name 2-Fluoro-3-pyridylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174669-73-9
Record name 2-Fluoro-3-pyridylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-Fluoropyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details a validated synthetic protocol and summarizes the essential analytical data for the characterization of this important reagent.

Introduction

This compound is a heterocyclic organic compound containing a pyridine (B92270) ring substituted with a fluorine atom and a boronic acid functional group.[1] This substitution pattern makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl molecules.[1] The presence of the fluorine atom can significantly influence the electronic properties of the molecule, enhancing its reactivity and selectivity in organic synthesis. Its utility is prominent in the development of novel pharmaceuticals and agrochemicals.

Synthesis of this compound

A reliable and established method for the synthesis of this compound proceeds via a halogen-metal exchange reaction followed by borylation. The following protocol is adapted from established literature procedures.

Synthetic Workflow

SynthesisWorkflow Start 2-Fluoropyridine Step1 Lithiation with LDA in THF at -75 °C Start->Step1 1. LDA, THF, -75 °C Intermediate 2-Fluoro-3-lithiopyridine Step1->Intermediate Step2 Borylation with Triisopropyl borate Intermediate->Step2 2. B(O-iPr)3 BorateEster 2-Fluoro-3-pyridyl diisopropylboronate Step2->BorateEster Step3 Hydrolysis with Aqueous Acid BorateEster->Step3 3. H3O+ Product This compound Step3->Product

References

A Technical Guide to 2-Fluoropyridine-3-boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyridine-3-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom and a boronic acid group on the pyridine (B92270) ring, make it a valuable building block for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its role as an inhibitor of the anti-apoptotic protein MCL-1.

Chemical Identity and Properties

This compound is an organoboron compound that is typically a white to off-white solid. It is soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide, as well as in water.[1]

CAS Number: 174669-73-9[1][2][3]

Synonyms: [1][2]

  • 2-Fluoro-3-pyridylboronic acid

  • (2-Fluoropyridin-3-yl)boronic acid

  • Boronic acid, B-(2-fluoro-3-pyridinyl)-

  • 2-Fluoro-3-pyridineboronic acid

  • (2-Fluoropyridin-3-yl)boronic acid hydrate

Physicochemical Properties
PropertyValueReference
Molecular Formula C5H5BFNO2[1][2]
Molecular Weight 140.91 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 172 °C[2]
Boiling Point Not available[2]
Density Not available[2]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a regioselective halogen-metal exchange followed by quenching with a borate (B1201080) ester. The following is a representative protocol adapted from procedures for similar halopyridinylboronic acids.[4]

Materials:

Procedure:

  • Dissolve 3-bromo-2-fluoropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol for the coupling of this compound with an aryl bromide.[5][6][7]

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium carbonate, sodium phosphate)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a water-soluble base)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 equivalents).

  • Add the solvent and water (if applicable) to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

Inhibition of MCL-1

Myeloid cell leukemia 1 (MCL-1) is a pro-survival protein of the BCL-2 family that is overexpressed in various cancers, contributing to tumor progression and drug resistance.[8] this compound has been identified as a fragment that can be elaborated into potent inhibitors of MCL-1.[1] By binding to MCL-1, these inhibitors prevent it from sequestering pro-apoptotic proteins like Bak and Noxa.[8] This leads to the activation of the apoptotic cascade, resulting in cancer cell death.[8][9]

Inhibition of Staphylococcus aureus NorA efflux pump

This compound has also been shown to inhibit the NorA efflux pump in Staphylococcus aureus. This pump is responsible for extruding antibiotics from the bacterial cell, leading to antibiotic resistance. By inhibiting this pump, this compound can potentiate the activity of antibiotics like ciprofloxacin (B1669076) against resistant strains of S. aureus.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 3-Bromo-2-fluoropyridine 3-Bromo-2-fluoropyridine Halogen-Metal Exchange Halogen-Metal Exchange 3-Bromo-2-fluoropyridine->Halogen-Metal Exchange 1. n-BuLi, THF, -78°C Borylation Borylation Halogen-Metal Exchange->Borylation 2. Triisopropyl borate Acidic Workup Acidic Workup Borylation->Acidic Workup 3. HCl (aq) This compound This compound Acidic Workup->this compound

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Aryl Halide Aryl Halide Aryl Halide->Biaryl Product Pd Catalyst Pd Catalyst Pd Catalyst->Biaryl Product Base Base Base->Biaryl Product Solvent Solvent Solvent->Biaryl Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

MCL-1 Inhibition Pathway

G cluster_prosurvival Pro-Survival cluster_proapoptotic Pro-Apoptotic MCL1 MCL-1 Bak_Noxa Bak / Noxa MCL1->Bak_Noxa Sequesters Apoptosis Apoptosis Bak_Noxa->Apoptosis Induces Inhibitor 2-Fluoropyridine-3-boronic acid-based Inhibitor Inhibitor->MCL1

Caption: Mechanism of apoptosis induction via MCL-1 inhibition.

References

Technical Guide: Spectral Characterization of 2-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Fluoropyridine-3-boronic acid (CAS No: 174669-73-9), a key building block in medicinal chemistry and materials science. The document presents predicted and representative spectral data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with detailed experimental protocols for data acquisition.

Introduction

This compound is a versatile bifunctional molecule incorporating a fluorinated pyridine (B92270) ring and a boronic acid moiety.[1] This unique combination of functional groups makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds and other applications in drug discovery and materials science. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.35dddJ(H,H) ≈ 4.8, J(H,F) ≈ 1.5, J(H,H) ≈ 1.0H6
~8.10dddJ(H,H) ≈ 7.5, J(H,H) ≈ 4.8, J(H,F) ≈ 1.0H4
~7.30dddJ(H,H) ≈ 7.5, J(H,F) ≈ 4.8, J(H,H) ≈ 1.5H5
~5.50br s-B(OH)₂

Note: Predicted chemical shifts and coupling constants are based on computational models and data from similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
~165.0d, ¹J(C,F) ≈ 240C2
~150.0d, ³J(C,F) ≈ 5C6
~145.0d, ³J(C,F) ≈ 15C4
~122.0d, ⁴J(C,F) ≈ 4C5
~115.0d, ²J(C,F) ≈ 20C3 (broad due to B)

Note: The carbon attached to the boron atom (C3) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Representative Mass Spectrometry Data

m/zInterpretation
141.04[M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂)
123.03[M+H - H₂O]⁺
142.04[M+H]⁺ (A+1 isotope)

Note: Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.

Table 4: Representative Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid)
~1600MediumC=C/C=N stretch (pyridine ring)
~1450MediumC-C stretch (pyridine ring)
~1350StrongB-O stretch
~1200StrongC-F stretch
~1050MediumB-C stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Due to the potential for boronic acids to form oligomers, using a solvent like Methanol-d₄ can help break up these species.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) MS:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

References

Stability and Solubility of 2-Fluoropyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of 2-Fluoropyridine-3-boronic acid in common laboratory solvents. The information is intended to assist researchers and professionals in the effective handling, storage, and application of this versatile reagent in organic synthesis and drug discovery.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its successful application, particularly in sensitive reactions such as the Suzuki-Miyaura cross-coupling. While specific quantitative data for this particular boronic acid is not extensively available in public literature, this guide consolidates general principles, data from analogous compounds, and standardized experimental protocols to inform laboratory practice.

Solubility Profile

This compound is generally characterized as a white to off-white solid that is soluble in polar solvents. The presence of the polar pyridine (B92270) ring and the boronic acid moiety, which can engage in hydrogen bonding, dictates its solubility characteristics.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, THF, DioxaneGenerally Soluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.
Nonpolar Toluene, Hexanes, Diethyl etherSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with nonpolar solvents.

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is recommended for specific applications.

Stability Considerations

Boronic acids, as a class of compounds, are susceptible to several degradation pathways. Understanding these is crucial for proper storage and handling to ensure the reagent's integrity. For this compound, the recommended storage condition is typically at 0-8°C in a tightly sealed container under an inert atmosphere to mitigate degradation.

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommended Practices
Moisture Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration. Hydrolysis of boronate esters back to the boronic acid can also occur.Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents when stability is critical.
Oxygen Prone to oxidation, which can cleave the carbon-boron bond, leading to protodeboronation. This is a significant issue for many boronic acids at physiological pH.Store under an inert atmosphere. Degas solvents prior to use in sensitive reactions.
Heat Can accelerate degradation pathways, including dehydration and oxidation.Store at recommended refrigerated temperatures (0-8°C). Avoid prolonged exposure to elevated temperatures.
Light While less documented for this specific compound, photodecomposition can be a concern for some organic molecules.Store in an opaque or amber vial to protect from light.
pH Stability can be pH-dependent. Both acidic and basic conditions can promote degradation, including protodeboronation.Maintain neutral pH where possible, unless specific reaction conditions require otherwise. Buffer solutions if necessary for aqueous applications.

Experimental Protocols

To aid researchers in generating specific data for their applications, this section details standardized protocols for determining solubility and assessing stability.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess solid this compound add_to_flask Add compound and solvent to a sealed flask prep_compound->add_to_flask prep_solvent Measure a precise volume of the chosen solvent prep_solvent->add_to_flask agitate Agitate at a constant temperature (e.g., 25°C) add_to_flask->agitate time Equilibrate for a set period (e.g., 24-48 hours) agitate->time separate Separate solid and liquid phases (centrifugation/filtration) time->separate aliquot Take a precise aliquot of the supernatant separate->aliquot analyze Determine concentration via a validated analytical method (e.g., HPLC-UV) aliquot->analyze G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis prep_solution Prepare a stock solution of known concentration aliquot_samples Aliquot into multiple vials for different time points and conditions prep_solution->aliquot_samples sample_t0 Analyze initial sample (T=0) by HPLC prep_solution->sample_t0 store Store samples under defined conditions (e.g., temperature, light exposure) aliquot_samples->store sample_tn Analyze samples at subsequent time points (T=n) store->sample_tn compare Compare peak area of the parent compound and identify any new degradation peaks sample_t0->compare sample_tn->compare G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->oxidative_addition pd_complex R-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid This compound boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation trans_complex R-Pd(II)-Ar transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 product Coupled Product (R-Ar) reductive_elimination->product G cluster_molecular Molecular Properties cluster_environmental Environmental Factors substance This compound polarity High Polarity substance->polarity h_bonding Hydrogen Bonding Capability substance->h_bonding lewis_acidity Lewis Acidity of Boron substance->lewis_acidity solubility Solubility polarity->solubility h_bonding->solubility stability Stability lewis_acidity->stability solvent Solvent Polarity solvent->solubility temperature Temperature temperature->stability moisture Moisture/Water moisture->stability oxygen Oxygen oxygen->stability ph pH ph->stability

2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-3-boronic acid is a versatile organoboron compound that has emerged as a critical building block in contemporary organic synthesis. Its unique structural features, combining a fluorinated pyridine (B92270) ring with a reactive boronic acid moiety, make it an invaluable reagent for the construction of complex molecular architectures. The presence of the fluorine atom significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and selectivity in a variety of cross-coupling reactions.[1] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, as well as its emerging role in medicinal chemistry.

Physicochemical Properties and Handling

This compound is typically a white to off-white solid, soluble in polar organic solvents. As with other boronic acids, it is prone to dehydration to form the corresponding boroxine (B1236090) (a cyclic trimer). It is therefore advisable to store the compound under inert atmosphere and in a cool, dry place.

PropertyValue
CAS Number 174669-73-9
Molecular Formula C5H5BFNO2
Molecular Weight 140.91 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner for a wide range of aryl and heteroaryl halides and triflates, providing access to a diverse array of 3-aryl-2-fluoropyridines. These products are valuable intermediates in the synthesis of biologically active molecules.[1]

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-FPBA This compound Product 3-Aryl-2-fluoropyridine 2-FPBA->Product Ar-X Aryl/Heteroaryl Halide (X = Br, I, Cl) or Triflate Ar-X->Product Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane, Toluene)

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with pyridine-based boronic acids, which are representative for the reactivity of this compound.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(dppf)Cl2 (3)Na3PO4Dioxane1001285-95
1-Bromo-4-methoxybenzenePd(dppf)Cl2 (3)K3PO4Dioxane/H2O1001280-90
2-ChloropyridinePd(OAc)2 (3) / RuPhos (6)K3PO4n-Butanol1001675-85
4-IodobenzonitrilePd(dppf)Cl2 (3)Na3PO4Dioxane1001288-98

Note: Yields are representative and can vary based on the specific substrates and reaction optimization.[3][4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), and base (2.0 equiv.) to a flame-dried flask. Solvent 2. Add anhydrous solvent (e.g., dioxane). Setup->Solvent Degas 3. Degas the mixture with an inert gas (e.g., Argon). Solvent->Degas Catalyst 4. Add Pd catalyst (e.g., Pd(dppf)Cl2, 3 mol%). Degas->Catalyst Heat 5. Heat the reaction mixture (e.g., 100 °C) and monitor by TLC or LC-MS. Catalyst->Heat Cool 6. Cool the reaction to room temperature. Heat->Cool Quench 7. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Cool->Quench Wash 8. Wash the combined organic layers with brine. Quench->Wash Dry 9. Dry the organic layer over anhydrous MgSO4. Wash->Dry Concentrate 10. Filter and concentrate under reduced pressure. Dry->Concentrate Purify 11. Purify the crude product by column chromatography on silica (B1680970) gel. Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While this compound itself is not a direct substrate for this reaction, the 3-amino-2-fluoropyridine (B75623) derivatives synthesized from it are valuable precursors. Furthermore, the synthesis of substituted aminopyridines often involves the coupling of an aminopyridine with an aryl halide.[5][6][7]

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine Amine (R-NH2) Product Aryl Amine (Ar-NHR) Amine->Product Ar-X Aryl/Heteroaryl Halide (X = Br, I, Cl) Ar-X->Product Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos, SPhos) Base Base (e.g., NaOtBu, K3PO4) Solvent Solvent (e.g., Toluene)

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl bromide with a primary amine.

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene (B28343) to the Schlenk tube.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The pyridine moiety is a common feature in many biologically active compounds, and the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Inhibition of the NorA Efflux Pump in Staphylococcus aureus

A notable application of pyridine-3-boronic acid derivatives is in the inhibition of the NorA efflux pump in Staphylococcus aureus.[8] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. Inhibitors of these pumps can restore the efficacy of existing antibiotics. Pyridine-3-boronic acid derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics like ciprofloxacin (B1669076) against NorA-overexpressing strains of S. aureus.[8]

NorA_Inhibition cluster_cell Staphylococcus aureus Cell Antibiotic_in Antibiotic (e.g., Ciprofloxacin) NorA_pump NorA Efflux Pump Antibiotic_in->NorA_pump Pumped out Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_in->Target Inhibits Antibiotic_out Antibiotic Efflux NorA_pump->Antibiotic_out Inhibitor Pyridine-3-boronic acid derivative (Inhibitor) Inhibitor->NorA_pump Blocks

Caption: Mechanism of NorA efflux pump inhibition.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura and, by extension of its derivatives, Buchwald-Hartwig reactions allows for the efficient construction of a wide range of complex molecules. The demonstrated application of its derivatives in medicinal chemistry, particularly as efflux pump inhibitors, highlights the significant potential of this compound in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate the adoption and application of this compound in various research and development settings.

References

The Catalyst's Edge: A Technical Guide to the Mechanism of Action of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated boronic acids have emerged as powerful and versatile reagents in this endeavor, offering unique reactivity and catalytic properties. This technical guide provides an in-depth exploration of the mechanism of action of fluorinated boronic acids in catalysis, detailing their enhanced Lewis acidity, their role in pivotal cross-coupling reactions, and their application in transition-metal-catalyzed fluorinations.

The Core Principle: Enhanced Lewis Acidity

The defining characteristic of fluorinated boronic acids is their heightened Lewis acidity compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the boron center, making it a more potent Lewis acid.[1] This enhanced acidity is crucial to their catalytic activity and is influenced by the number and position of fluorine substituents on the aryl ring.[2]

The Lewis acidity of a boronic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The introduction of fluorine atoms generally leads to a decrease in the pKa of phenylboronic acids.

CompoundpKaReference
Phenylboronic acid8.83[3]
2-Fluorophenylboronic acid7.78[3]
3-Fluorophenylboronic acid8.36[3]
4-Fluorophenylboronic acid8.77[2]
2,6-Difluorophenylboronic acid6.81[3]
3,5-Difluorophenylboronic acid7.64[3]
2,3,4,5,6-Pentafluorophenylboronic acid6.17[2]
4-(Trifluoromethyl)phenylboronic acid8.12[2]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids. This table illustrates the impact of fluorine substitution on the Lewis acidity of phenylboronic acids.

Experimental Protocol: Determination of Boronic Acid pKa by UV-Vis Spectroscopy

A common method for determining the pKa of boronic acids involves UV-Vis spectroscopy in a buffered aqueous or mixed solvent system.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the boronic acid.

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO).

  • Spectroscopic Measurement: Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration that gives a measurable absorbance. Record the UV-Vis spectrum for each sample.

  • Data Analysis: The absorbance at a specific wavelength, where the boronic acid and its conjugate base have different extinction coefficients, is plotted against the pH. The pKa is then determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point.[4]

Mechanism in Action: Suzuki-Miyaura Cross-Coupling

Fluorinated boronic acids are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in organic synthesis. The electron-withdrawing fluorine atoms can influence the reaction rate and efficiency. While highly electron-deficient boronic acids can exhibit slower reaction rates due to reduced nucleophilicity, the use of appropriate catalysts and reaction conditions can overcome this challenge.[1]

A significant side reaction with highly fluorinated boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.[1] This can be mitigated by using more stable derivatives such as boronate esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1]

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OR)2 Ar'B(OH)2 / Ar'BF3K Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) [Ar'B(OH)3]- Base Base Base->Ar'-B(OR)2 Ar-X Aryl Halide Ar'B(OH)2 Fluorinated Boronic Acid

Suzuki-Miyaura Catalytic Cycle
Quantitative Data: Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

EntryAryl HalideFluorinated Boronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)Reference
14-Bromoacetophenone2-Fluorophenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O8095[5]
2Pyridine-2-sulfonyl fluoride (B91410)2-Thiopheneboronic acid pinacol esterPd(dppf)Cl2Na3PO4Dioxane/H2O10089[6]
3Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl2Na3PO4Dioxane10045[6]
41-Bromo-4-nitrobenzenePentafluorophenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O8078[7]

Table 2: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions Involving Fluorinated Boronic Acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., K2CO3, Na3PO4, 2-3 equiv)

  • Solvent (e.g., dioxane, toluene, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, fluorinated boronic acid or ester, palladium catalyst, and base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling.

  • The appropriate solvent is added via syringe.

  • The reaction mixture is heated to the specified temperature with vigorous stirring for the required time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.[1]

Transition-Metal-Catalyzed Fluorination of Arylboronic Acids

A significant application of fluorinated boronic acids is, paradoxically, in the synthesis of other fluorinated compounds. More accurately, arylboronic acids serve as precursors to aryl fluorides through transition-metal-catalyzed fluorination. This "late-stage" fluorination is of immense interest in medicinal chemistry for the synthesis of PET imaging agents and for optimizing the properties of drug candidates. Several metals, including palladium, silver, and copper, have been shown to mediate this transformation.

Palladium-Catalyzed Fluorination

Palladium-catalyzed fluorination of arylboronic acid derivatives often proceeds through a unique mechanism involving a Pd(III) intermediate, avoiding the formation of a direct organopalladium bond with the boronic acid.[8][9] The reaction typically employs an electrophilic fluorine source, such as Selectfluor.

Pd_Fluorination_Cycle cluster_pathway Single Electron Transfer (SET) Pathway Pd(II)L Pd(II)L Pd(III)L Pd(III)L Pd(II)L->Pd(III)L Oxidation Selectfluor Selectfluor Pd(III)L->Pd(II)L Reduction Selectfluor_radical Selectfluor•+ Ar-F Ar-F ArBF3K ArBF3K ArBF3K->Ar-F F• transfer Selectfluor->Pd(II)L Selectfluor_radical->ArBF3K

Proposed Pd(III)-Catalyzed Fluorination Cycle
Quantitative Data: Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives

EntryArylboronic Acid DerivativePd Catalyst (mol%)Fluorinating AgentSolventTemp (°C)Yield (%)Reference
14-Acetylphenyl trifluoroborate--INVALID-LINK--2 (2)SelectfluorMeCN6085[9]
24-Biphenyl trifluoroborate--INVALID-LINK--2 (2)SelectfluorMeCN6091[9]
34-Cyanophenyl pinacol boronatePd(OAc)2 (5) / terpy (10)SelectfluorMeCN6075[9]

Table 3: Examples of Palladium-Catalyzed Fluorination Reactions.

Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Trifluoroborate

Materials:

  • Aryl trifluoroborate (1.0 equiv)

  • Palladium pre-catalyst (e.g., --INVALID-LINK--2, 2 mol%)

  • Selectfluor (1.5 equiv)

  • Acetonitrile (B52724) (solvent)

Procedure:

  • To a vial, add the aryl trifluoroborate, palladium pre-catalyst, and Selectfluor.

  • Add acetonitrile and stir the mixture at the specified temperature.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography.[9]

Copper-Catalyzed Fluorination

Copper-mediated fluorination of arylboronic acids and their esters provides an alternative, often more economical, route to aryl fluorides.[10][11] Mechanistic studies suggest the involvement of a Cu(III)-fluoride intermediate. The reaction can be performed with various copper sources and fluoride salts.

Cu_Fluorination_Cycle cluster_legend Copper-Catalyzed Fluorination Cycle Cu(I) Cu(I) Cu(III)-F Cu(III)-F Cu(I)->Cu(III)-F Oxidation Ar-Cu(III)-F Ar-Cu(III)-F Cu(III)-F->Ar-Cu(III)-F Transmetalation Ar-Cu(III)-F->Cu(I) Ar-F Ar-F Ar-Cu(III)-F->Ar-F Reductive Elimination Ar-B(OR)2 ArB(OR)2 Ar-B(OR)2->Cu(III)-F Oxidant/\nF- source Oxidant/ F- source Oxidant/\nF- source->Cu(I) ArB(OR)2 Arylboronate Ester

Proposed Copper-Catalyzed Fluorination Cycle
Quantitative Data: Copper-Catalyzed Fluorination of Arylboronic Acids and Esters

EntryArylboronic Acid/EsterCopper SourceFluoride SourceSolventTemp (°C)Yield (%)Reference
14-Methoxycarbonylphenylboronic acidCu(OTf)2K18FDMF11061 (RCC)[10]
24-Nitrophenylboronic acidCu(OTf)2K18FDMF11085 (RCC)[10]
3Naphthyl-2-boronic acid pinacol ester(tBuCN)2CuOTfAgFTHF6088[11]
44-tert-Butylphenylboronic acidCuClNCSMeCN8096 (for Ar-Cl)[12]

Table 4: Selected Examples of Copper-Catalyzed Fluorination and Halogenation of Arylboronic Acids/Esters. RCC denotes Radiochemical Conversion.

Experimental Protocol: Copper-Mediated Radiofluorination of an Arylboronic Acid

Materials:

  • Arylboronic acid (1.0 equiv)

  • Cu(OTf)2 (5.0 equiv)

  • Pyridine (B92270) (125 equiv)

  • K18F (activated)

  • DMF (solvent)

Procedure:

  • A solution of the arylboronic acid, Cu(OTf)2, and pyridine in DMF is prepared.

  • A solution of activated K18F is added to the reaction mixture.

  • The reaction is heated at 110 °C for 20 minutes.

  • The reaction is cooled, and the radiochemical conversion is determined by radio-TLC or radio-HPLC.[10]

Conclusion

Fluorinated boronic acids are indispensable tools in modern catalytic chemistry. Their enhanced Lewis acidity, a direct consequence of fluorine's powerful inductive effect, underpins their utility in a wide range of transformations. From their crucial role in the robust Suzuki-Miyaura cross-coupling to their use as precursors in late-stage transition-metal-catalyzed fluorination reactions, these compounds offer chemists a powerful handle to construct complex fluorinated molecules. A thorough understanding of their mechanism of action, including potential side reactions like protodeboronation and the strategies to mitigate them, is essential for their effective application in research, drug discovery, and materials science. The continued development of novel catalytic systems and a deeper mechanistic understanding will undoubtedly expand the synthetic utility of these remarkable reagents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoropyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex bi-heterocyclic molecules. The fluorine substituent can enhance biological activity and modulate physicochemical properties, making this reagent a valuable tool in drug discovery programs.[1]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in biologically active molecules.[1] However, the coupling of electron-deficient nitrogen-containing heteroaryl organoboranes, such as those derived from pyridine, can be challenging due to slow transmetalation rates and the propensity for protodeboronation.[3]

This application note details a robust protocol for the coupling of this compound with various (hetero)aryl halides, with a particular focus on the synthesis of 2,3'-bipyridine (B14897) structures. The provided methodologies are based on established procedures for challenging Suzuki-Miyaura couplings of pyridyl derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the (hetero)aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with challenging substrates like pyridylboronic acids.[4]

Data Presentation: Representative Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a 2-pyridylboronate with various aryl and heteroaryl chlorides, which serves as a close model for the reactivity of this compound.

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chlorobenzonitrile2-(4-cyanophenyl)pyridine73
24-n-Butylchlorobenzene2-(4-n-butylphenyl)pyridine76
32-Chloro-p-xylene2-(2,5-dimethylphenyl)pyridine70
44-Chloroanisole2-(4-methoxyphenyl)pyridine78
53-Chloropyridine2,3'-Bipyridine85
Reaction Conditions: 1.0 equiv of aryl or heteroaryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂dba₃, 3.0 mol% Ligand 2 (a specific phosphine (B1218219) oxide ligand), Dioxane, 110 °C. Data adapted from a study on a closely related 2-pyridylboronate system.[3]

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialPurity/GradeRecommended SupplierNotes
This compound≥95%Various
(Hetero)aryl halide≥97%Various
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃)≥97%Strem ChemicalsHandle under inert atmosphere.
2-(Dicyclohexylphosphino)biphenyl≥98%Sigma-AldrichAir-sensitive ligand.
Potassium Fluoride (B91410) (KF)Anhydrous, spray-driedFisher ScientificFinely powdered.
1,4-Dioxane (B91453)AnhydrousAcros OrganicsDegassed prior to use.
Ethyl Acetate (B1210297)ACS GradeVWRFor extraction.
BrineSaturatedIn-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. BakerFor drying.
Silica (B1680970) Gel230-400 meshSorbent TechnologiesFor column chromatography.
Reaction Setup and Procedure

1. Preparation:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the (hetero)aryl halide (1.0 mmol, 1.0 equiv.), and potassium fluoride (3.0 mmol, 3.0 equiv.).

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂dba₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (0.03 mmol, 3.0 mol%) in a small amount of anhydrous dioxane.

2. Reaction Assembly:

  • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe.

  • Add the catalyst solution via syringe.

  • Replace the septum with a Teflon screw cap and seal the vessel tightly.

3. Reaction Execution:

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (25 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: This compound (Hetero)aryl halide Base (KF) setup Assemble under Inert Atmosphere (Ar/N₂) reagents->setup catalyst Prepare Catalyst Solution: Pd₂(dba)₃ + Ligand in Dioxane catalyst->setup heat Heat and Stir (110 °C, 12-24h) setup->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure Product purify->product Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-fluoropyridine-3-boronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules vital for pharmaceutical and materials science applications. The 2-fluoro-3-arylpyridine scaffold is a key structural motif in many biologically active compounds.

Introduction

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] This methodology is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds. This compound is a valuable building block, and its coupling with a diverse range of partners allows for the creation of extensive libraries of substituted pyridines for drug discovery programs. The fluorine substituent on the pyridine (B92270) ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

Challenges in the cross-coupling of heteroaryl boronic acids include the potential for protodeboronation (loss of the boronic acid group) and catalyst inhibition by the heteroatom.[2] Careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields and purity.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide is depicted below.

G cluster_conditions Conditions cluster_products Product r1 This compound p1 2-Fluoro-3-arylpyridine r1->p1 r2 Aryl/Heteroaryl Halide (Ar-X, X = Br, I) r2->p1 c1 Pd Catalyst c1->p1 Catalyzes c2 Base c2->p1 c3 Solvent c3->p1

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Recommended Palladium Catalysts and Ligands

The choice of the palladium catalyst and associated ligand is critical for a successful coupling reaction. Below is a summary of commonly used catalytic systems for similar heteroaryl couplings.

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(dppf)Cl₂dppf (integrated)1-5A robust and versatile catalyst for a wide range of Suzuki couplings.[3]
Pd₂(dba)₃XPhos1-3A bulky, electron-rich phosphine (B1218219) ligand, often effective for challenging couplings.
Pd(PPh₃)₄PPh₃ (integrated)2-5A classical catalyst, though sometimes less effective for heteroaryl couplings.[2]
Pd(OAc)₂SPhos1-3Another bulky phosphine ligand known to promote difficult cross-couplings.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of various aryl/heteroaryl boronic acids with pyridine electrophiles, providing an expected range for the coupling of this compound based on analogous systems.

This compound Coupling Partner (Aryl/Heteroaryl Halide)Catalyst SystemBaseSolventTemp. (°C)Yield (%)
4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085-95
2-BromothiophenePd(dppf)Cl₂Na₃PO₄Dioxane8570-85
4-BromobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄Toluene11075-90
3-BromopyridinePd(OAc)₂ / SPhosCs₂CO₃THF/H₂O8065-80
1-Bromo-4-fluorobenzenePd(PPh₃)₄K₂CO₃DMF/H₂O9080-90
Yields are estimated based on analogous reactions reported in the literature and may require optimization for specific substrates.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization depending on the specific coupling partner.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis

For rapid reaction optimization and synthesis, microwave irradiation can be employed to significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl bromide (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Sodium Carbonate (Na₂CO₃), aqueous solution (1 M)

  • 1,4-Dioxane

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl/heteroaryl bromide, Pd(OAc)₂, and SPhos.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

G cluster_workflow Experimental Workflow A Combine Reactants and Base B Inert Atmosphere A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Extraction E->F G Purification (Chromatography) F->G

Caption: A typical experimental workflow for the Suzuki coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

  • Low Yield:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst. Consider using bulky, electron-rich ligands like XPhos or SPhos to shield the metal center.

    • Protodeboronation: The boronic acid may be unstable under the reaction conditions. Use of its pinacol (B44631) ester derivative or anhydrous conditions may be beneficial.

    • Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble in the reaction medium. The use of cesium carbonate or potassium phosphate (B84403) can sometimes be advantageous.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

    • Hydrolysis of the Product: If the reaction is heated for an extended period in the presence of a strong base, hydrolysis of the fluoro group may occur. Monitor the reaction closely and avoid unnecessarily long reaction times.

By carefully selecting the reaction parameters and following these protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound to synthesize a wide array of valuable compounds for various applications in drug discovery and materials science.

References

Synthesis of Biaryl Compounds with 2-Fluoropyridine-3-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient synthesis of diverse biaryl scaffolds.[1][2] This document provides detailed application notes and protocols for the use of 2-Fluoropyridine-3-boronic acid as a key building block in the synthesis of novel biaryl compounds. The presence of the fluorine atom and the pyridine (B92270) nitrogen imparts unique electronic properties and potential binding interactions, making the resulting products attractive for drug discovery programs.[3]

Core Concepts and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 2-fluoropyridin-3-yl moiety onto an aromatic or heteroaromatic ring. This building block is of particular interest in pharmaceutical development due to the prevalence of the fluoropyridine scaffold in bioactive molecules. The fluorine substituent can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[3]

Biaryl compounds containing the 2-fluoropyridine (B1216828) unit have been explored for various therapeutic areas. While specific signaling pathways are target-dependent, the general aim of synthesizing such compounds is often to develop inhibitors for kinases, G-protein coupled receptors (GPCRs), or other enzymes implicated in disease progression. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can participate in favorable orthogonal interactions with protein residues.

Experimental Protocols

The following protocols are generalized methodologies for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) is often necessary to achieve optimal yields for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide/triflate)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine, hexanes)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2-1.5 equivalents) and the aryl bromide (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents). If a ligand is used, it is added at this stage.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various boronic acids with different coupling partners, which can serve as a guide for optimizing the synthesis of biaryl compounds using this compound.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)Na₃PO₄ (3)Dioxane1001239
2Pd(dppf)Cl₂ (3)Na₃PO₄ (3)Dioxane/H₂O (4:1)1001274
3Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene11016Varies
4Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane10018Varies
5Pd(OAc)₂ (2)Cs₂CO₃ (2.5)DMF9024Varies

*Yields are representative and highly dependent on the specific substrates used. Data is compiled from general Suzuki-Miyaura coupling literature.[1][4]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Pyridine Derivatives

EntryPyridine DerivativeAryl Halide/TriflateCatalystBaseSolventYield (%)Reference
12-Pyridylboronic acid derivative4-BromoanisolePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O70-90[1]
23-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂O85General Protocol
32-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH75-95General Protocol
4Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane65[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArylPdX Ar-Pd(II)-X Ln OxAdd->ArylPdX Transmetalation Transmetalation ArylPdX->Transmetalation + Ar'-B(OR)₂ + Base ArylPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArylPdAr RedElim Reductive Elimination ArylPdAr->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine reaction->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Pure Biaryl Product purify->product Signaling_Pathway ligand Biaryl Compound (e.g., from this compound) receptor Cell Surface Receptor (e.g., Kinase, GPCR) ligand->receptor Binds and Modulates transduction Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) receptor->transduction Activates/Inhibits transcription Transcription Factors transduction->transcription Regulates response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) transcription->response Alters Gene Expression

References

Application of 2-Fluoropyridine-3-boronic Acid in the Synthesis of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Fluoropyridine-3-boronic acid in the synthesis of kinase inhibitors, with a specific focus on its application in the development of Aurora kinase inhibitors. The methodologies, data, and visualizations provided herein are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules, including kinase inhibitors.

This compound is a valuable building block in Suzuki-Miyaura coupling reactions. The presence of the fluorine atom on the pyridine (B92270) ring can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for the target kinase. This note details the application of this reagent in the synthesis of a pyrimidine-based Aurora kinase inhibitor.

Featured Application: Synthesis of a 2-Fluoropyridinyl-Containing Aurora Kinase Inhibitor

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Here, we describe the synthesis of a potent Aurora kinase inhibitor featuring a 2-fluoropyridin-3-yl moiety. While the original synthesis of a related compound, compound 20 , utilized an amide coupling with 6-chloro-2-fluoropyridine-3-carboxylic acid, the use of this compound via a Suzuki coupling represents a highly viable and widely applicable alternative for creating the crucial carbon-carbon bond between the pyridine and the core scaffold.

Signaling Pathway

The Aurora kinase signaling pathway is integral to the regulation of cell division. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_1 Key Mitotic Events G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis S S Phase G1->S S->G2 Aurora_A Aurora A Kinase Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor 2-Fluoropyridinyl Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Aurora Kinase Signaling Pathway in Mitosis.
Synthetic Workflow

The proposed synthesis of the target kinase inhibitor involves a key Suzuki-Miyaura cross-coupling step between a pyrimidine-based scaffold and this compound.

Synthesis_Workflow Start Starting Materials (Pyrimidine & Pyrrolidine (B122466) derivatives) Intermediate1 Synthesis of Chloro-pyrimidine Scaffold Start->Intermediate1 Coupling Suzuki-Miyaura Coupling with this compound Intermediate1->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Purification Purification & Characterization Final_Product->Purification

General Synthetic Workflow.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with this compound.

Materials:

  • Chloro-pyrimidine scaffold (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the chloro-pyrimidine scaffold, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Synthesis of Aurora Kinase Inhibitor Analog (based on Compound 20)

The synthesis of an analog of compound 20 can be envisioned through a Suzuki coupling. The core scaffold, a substituted aminopyrrolidinyl-pyrimidine, would first be synthesized and then coupled with this compound.

Step 1: Synthesis of the Chloro-pyrimidine Intermediate

The synthesis of the chloro-pyrimidine intermediate would follow established literature procedures, typically involving sequential nucleophilic aromatic substitution reactions on a di- or tri-chloropyrimidine starting material.

Step 2: Suzuki-Miyaura Coupling

  • Reactants:

    • (S)-tert-butyl 3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate (1.0 eq)

    • This compound (1.3 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Temperature: 100 °C

  • Reaction Time: 12-16 hours

Step 3: Deprotection and Final Modification

The Boc-protecting group on the pyrrolidine nitrogen would be removed under acidic conditions (e.g., TFA in DCM), followed by any further required modifications to yield the final inhibitor.

Quantitative Data

The following table summarizes the biological activity of a related pyrimidine-based Aurora kinase inhibitor, providing a benchmark for newly synthesized analogs.

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Compound 20 Aurora A>100NCI-H82-
SK-N-BE(2)-
Reference Cpd Aurora A52.2NCI-H820.8
SK-N-BE(2)1.2

Data adapted from a study on related Aurora kinase inhibitors. The inhibitory activity of analogs synthesized using this compound would require experimental determination.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a 2-fluoropyridinyl moiety, which can impart favorable pharmacological properties to the final compound. The protocols and data presented here provide a solid foundation for researchers to explore the use of this building block in the design and synthesis of novel and potent kinase inhibitors for various therapeutic applications.

Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-3-boronic acid is a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom on the pyridine (B92270) ring, make it an attractive reagent for the construction of complex molecular architectures. In the field of agrochemical research, the introduction of fluorinated pyridine moieties can significantly enhance the biological activity, metabolic stability, and overall efficacy of fungicides, herbicides, and insecticides. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner in these transformations.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel, exemplary fungicide. The protocols are based on established synthetic methodologies and are intended to serve as a guide for researchers in the development of new agrochemical candidates.

Proposed Application: Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue

The synthetic route outlined below targets a novel phenyl-pyridine carboxamide, a class of compounds known for their potential as succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and a functionalized bromophenyl intermediate.

Overall Synthetic Scheme

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amide Coupling A This compound C Methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane (B91453)/H2O, 90 °C B Methyl 2-bromo-5-nitrobenzoate B->C D Methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate C->D Fe, NH4Cl Ethanol (B145695)/H2O, 80 °C F Novel Phenyl-Pyridine Fungicide Analogue D->F Pyridine, CH2Cl2, 0 °C to rt E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride E->F

Caption: Proposed synthetic route for a novel phenyl-pyridine fungicide analogue.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.

Experimental Workflow:

G start Start reagents Combine Reactants: - Methyl 2-bromo-5-nitrobenzoate - this compound - Pd(dppf)Cl2 - K2CO3 start->reagents solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas with Nitrogen solvent->degas heat Heat to 90 °C for 12 h degas->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup: - Dilute with Ethyl Acetate (B1210297) - Wash with Water and Brine cool->workup dry Dry over Na2SO4 and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Obtain Methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate purify->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

  • To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate.

Step 2: Nitro Group Reduction

This protocol details the reduction of the nitro group to an amine using iron powder.

Methodology:

  • In a round-bottom flask, dissolve methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium (B1175870) chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate, which can often be used in the next step without further purification.

Step 3: Amide Coupling

This protocol describes the final amide bond formation to yield the target fungicide analogue.

Methodology:

  • Dissolve methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final novel phenyl-pyridine fungicide analogue.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the exemplary novel phenyl-pyridine fungicide analogue.

Table 1: Summary of Synthetic Steps and Yields

StepReactionProductExpected Yield (%)Purity (%)
1Suzuki-Miyaura CouplingMethyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate85-95>98
2Nitro Group ReductionMethyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate90-98>95
3Amide CouplingNovel Phenyl-Pyridine Fungicide Analogue80-90>99

Table 2: Physicochemical and Spectroscopic Data for the Final Product

PropertyValue
Molecular FormulaC₂₀H₁₅F₃N₄O₃
Molecular Weight432.36 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz)Hypothetical Data: δ 8.25 (d, 1H), 8.10 (s, 1H), 7.95 (t, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 6.85 (t, 1H, J=54.0 Hz), 3.90 (s, 3H), 3.85 (s, 3H).
Mass Spec (ESI+)m/z 433.1 [M+H]⁺

Table 3: Exemplary In Vitro Fungicidal Activity (EC₅₀ values in µg/mL)

Fungal PathogenNovel AnalogueCommercial Standard (e.g., Boscalid)
Botrytis cinerea (Gray Mold)0.5 - 1.50.8
Mycosphaerella fijiensis (Black Sigatoka)0.2 - 0.80.4
Septoria tritici (Septoria Leaf Blotch)0.8 - 2.01.2

Disclaimer: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only, representing plausible values for a novel compound of this class.

Conclusion

This compound is a key synthetic intermediate that enables the efficient construction of novel agrochemical candidates through robust methodologies such as the Suzuki-Miyaura cross-coupling reaction. The protocols and exemplary data provided herein offer a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The strategic incorporation of the 2-fluoro-3-pyridyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. 2-Fluoropyridine-3-boronic acid is a valuable building block, and its coupling with aryl halides provides access to a diverse range of 2-fluoro-3-arylpyridine derivatives. The fluorine substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this an attractive transformation for drug discovery programs.

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information presented is based on established methodologies for similar pyridine-containing substrates and aims to serve as a guide for successful reaction setup, optimization, and execution.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental Protocols

Two primary protocols are provided: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and the desired reaction time.

Protocol 1: Conventional Heating

This protocol is based on established methods for the Suzuki coupling of related pyridine (B92270) derivatives.[1]

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₃PO₄ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453), THF, or a mixture with water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to the desired temperature (typically between 65°C and 100°C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[2]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-10 mol%).

  • Add the degassed solvent. A common solvent system for microwave-assisted Suzuki coupling is a mixture of ethanol (B145695) and water (e.g., 1:1 v/v).[2]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes). The power should be adjusted to maintain the target temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in steps 8-11 of Protocol 1.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridine derivatives with various aryl boronic acids, which can be considered analogous to the coupling with this compound and aryl halides.

Table 1: Conventional Heating - Coupling of Pyridine-2-sulfonyl fluoride (B91410) with Various Boronic Acids [1]

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane651875
23-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane651889
34-Fluorophenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane1001858
44-Chlorophenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O (4:1)1001865
54-Acetylphenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane1001845
62-Methylphenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane651870

Table 2: Microwave-Assisted Coupling of Various Aryl Halides with Phenylboronic Acid [2]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoacetophenonePyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)1201095
24-BromobenzonitrilePyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)1201092
34-ChlorotoluenePyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)1502085
41-Bromo-4-nitrobenzenePyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)1201098
51-Bromo-4-methoxybenzenePyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)1201590

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Reactants: This compound, Aryl Halide, Base, Catalyst Start->Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (Conventional or Microwave) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Reaction Workup: Cool, Extract, Wash, Dry Monitor->Workup Reaction Complete Purify Purify Crude Product (Column Chromatography) Workup->Purify Product Obtain Pure Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Deactivation of catalyst by pyridine nitrogen- Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF).- Increase the reaction temperature.- Use bulky phosphine (B1218219) ligands to shield the palladium center.
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous solvents or a controlled amount of water.- Consider using the corresponding boronic ester (e.g., pinacol (B44631) ester) which is more stable.- Optimize for shorter reaction times.
Formation of Homocoupled Products - Presence of oxygen- Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents before use.
Difficulty in Product Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of valuable 2-fluoro-3-arylpyridine derivatives. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired products can be achieved. Both conventional heating and microwave-assisted protocols offer viable routes, with the latter often providing significant advantages in terms of reaction time. The provided protocols and data serve as a strong starting point for researchers to develop and optimize these important transformations in their own laboratories.

References

Application Notes and Protocols for 2-Fluoropyridine-3-boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-3-boronic acid is a versatile organoboron compound that is increasingly utilized as a key building block in the synthesis of advanced functional materials. Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom and the pyridine (B92270) ring, make it a valuable monomer for the creation of high-performance polymers for a range of applications, including organic electronics and smart hydrogels. This document provides detailed application notes and experimental protocols for the use of this compound in materials science research.

Key Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer in Suzuki-Miyaura cross-coupling polymerization reactions. This powerful carbon-carbon bond-forming reaction allows for the precise incorporation of the 2-fluoropyridinyl moiety into polymer backbones, enabling the synthesis of:

  • Conjugated Polymers for Organic Electronics: The electron-deficient nature of the 2-fluoropyridine (B1216828) unit can be leveraged to tune the electronic properties of conjugated polymers. These materials are promising candidates for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The fluorine substitution can enhance electron injection and transport, and improve the stability of the resulting devices.

  • Thermoresponsive Hydrogels: By copolymerizing monomers functionalized with this compound with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), it is possible to create "smart" hydrogels. These materials exhibit a volume phase transition in response to changes in temperature, a property that is of great interest for applications in drug delivery, tissue engineering, and soft robotics. The boronic acid moiety can also impart pH and glucose sensitivity to these hydrogels.

Experimental Protocols

Synthesis of Conjugated Copolymers via Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a conjugated copolymer of this compound and a dibromo-comonomer, such as 2,7-dibromo-9,9-dioctylfluorene, for applications in organic electronics.

Materials:

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas (Argon or Nitrogen) supply

  • Soxhlet extraction apparatus

Procedure:

  • Catalyst Preparation: In a Schlenk flask, dissolve Palladium(II) acetate and Triphenylphosphine in toluene under an inert atmosphere. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add this compound, the dibromo-comonomer, and an aqueous solution of potassium carbonate. The molar ratio of the monomers should be 1:1.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) under a constant flow of inert gas. The polymerization is typically carried out for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).

  • Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The crude polymer is then collected by filtration.

  • Soxhlet Extraction: The polymer is further purified by Soxhlet extraction with acetone to remove any remaining oligomers and catalyst residues. The purified polymer is then dried under vacuum.

Logical Workflow for Suzuki-Miyaura Polymerization:

Suzuki_Polymerization cluster_setup Reaction Setup cluster_process Polymerization Process cluster_purification Purification monomer1 This compound polymerization Polymerization (Toluene, Reflux, Inert Atm.) monomer1->polymerization monomer2 Dibromo-comonomer monomer2->polymerization catalyst Palladium Catalyst catalyst->polymerization base Base (e.g., K2CO3) base->polymerization precipitation Precipitation in Methanol polymerization->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet final_polymer Purified Conjugated Polymer soxhlet->final_polymer

Caption: Workflow for the synthesis of conjugated polymers.

Synthesis of Thermoresponsive Hydrogels

This protocol outlines the synthesis of a thermoresponsive hydrogel incorporating this compound.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound functionalized monomer (e.g., acrylamide (B121943) derivative)

  • N,N'-Methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Equipment:

  • Glass vials

  • Vortex mixer

  • Water bath

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve NIPAM, the this compound functionalized monomer, and the crosslinker (MBA) in deionized water. The molar ratio of the monomers will determine the properties of the resulting hydrogel.

  • Initiation: Add the initiator (APS) to the monomer solution and mix thoroughly.

  • Polymerization: Add the accelerator (TEMED) to initiate the polymerization. The solution will become viscous and form a gel within minutes.

  • Curing: Allow the hydrogel to cure at room temperature for 24 hours to ensure complete polymerization.

  • Purification: The hydrogel is then washed extensively with deionized water to remove any unreacted monomers and initiator residues.

Signaling Pathway for Thermoresponsive Behavior:

Thermoresponsive_Hydrogel cluster_stimulus Stimulus cluster_response Hydrogel Response temp_low Low Temperature (< LCST) swollen Swollen State (Hydrophilic) temp_low->swollen Hydration of Polymer Chains temp_high High Temperature (> LCST) collapsed Collapsed State (Hydrophobic) temp_high->collapsed Dehydration & Chain Collapse swollen->temp_high Increased Temperature collapsed->temp_low Decreased Temperature

Caption: Temperature-dependent behavior of the hydrogel.

Quantitative Data

The following tables summarize typical quantitative data for materials synthesized using this compound. Please note that these values are representative and can vary depending on the specific comonomers, reaction conditions, and measurement techniques used.

Table 1: Properties of a Conjugated Polymer (Poly[(9,9-dioctylfluorene)-co-(2-fluoropyridine)])

PropertyValue
Number Average Molecular Weight (Mn)15 - 30 kDa
Polydispersity Index (PDI)1.5 - 2.5
UV-Vis Absorption (λmax, in solution)380 - 420 nm
Photoluminescence Emission (λmax, in solution)420 - 480 nm
HOMO Energy Level-5.6 to -5.8 eV
LUMO Energy Level-2.4 to -2.6 eV
Hole Mobility (in OFET)10⁻⁴ - 10⁻³ cm²/Vs

Table 2: Properties of a Thermoresponsive Hydrogel (PNIPAM-co-poly(2-fluoropyridinyl-acrylamide))

PropertyValue
Lower Critical Solution Temperature (LCST)32 - 38 °C
Swelling Ratio (at T < LCST)15 - 25 g water / g dry gel
Swelling Ratio (at T > LCST)2 - 5 g water / g dry gel
Response Time (Swelling/Deswelling)10 - 30 minutes

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its incorporation into conjugated polymers offers a promising route to high-performance organic electronic devices. Furthermore, its use in the creation of thermoresponsive hydrogels opens up exciting possibilities in the field of smart materials for biomedical applications. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this unique monomer in their own materials science research.

Application Notes and Protocols for Suzuki Reaction with 2-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in pharmaceuticals and functional materials.[1] This application note provides a detailed guide for performing a Suzuki reaction using 2-Fluoropyridine-3-boronic acid as a key building block. The presence of the fluorine atom and the nitrogen atom in the pyridine (B92270) ring can introduce unique electronic properties and potential binding interactions in the final coupled products, making this reagent highly valuable in drug discovery programs.

However, the use of electron-deficient and heterocyclic boronic acids, such as this compound, can present challenges. These substrates can be susceptible to protodeboronation under the basic reaction conditions, a decomposition pathway that competes with the desired cross-coupling and can lead to reduced yields.[2][3] Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful transformation. The protocol described herein is based on established methodologies for the Suzuki coupling of challenging heteroaryl boronic acids.[4][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a representative protocol for the Suzuki coupling of an aryl bromide with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base or catalyst) may be necessary for different aryl halide coupling partners.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95%TCI, Sigma-AldrichMay contain varying amounts of the corresponding anhydride.
Aryl Halide (e.g., 4-Bromoanisole)Synthesis GradeVarious
Pd(dppf)Cl₂Catalyst GradeStrem Chemicals[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Sodium Phosphate (Na₃PO₄)AnhydrousFisher ScientificOther bases like K₂CO₃ or K₃PO₄ can also be screened.
1,4-Dioxane (B91453)AnhydrousAcros OrganicsDegassed prior to use.
WaterDeionizedIn-houseDegassed prior to use.
Ethyl Acetate (B1210297)ACS GradeVWRFor extraction.
BrineSaturatedIn-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. BakerFor drying.
Silica (B1680970) Gel230-400 meshSorbent TechnologiesFor column chromatography.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (0.45 mmol, 1.5 equiv.), the desired aryl halide (0.3 mmol, 1.0 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive flow of the inert gas, add degassed 1,4-dioxane (0.8 mL) and degassed water (0.2 mL) via syringe. The use of an aqueous solvent mixture can be beneficial for the solubility of the base and may enhance the reaction rate.[4][5]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table provides representative examples of potential coupling partners for this compound and expected yields based on similar Suzuki coupling reactions reported in the literature.[4][5] Actual yields may vary depending on the specific substrate and reaction optimization.

Aryl Halide PartnerProductExpected Yield (%)
4-Bromoanisole3-(4-methoxyphenyl)-2-fluoropyridine75-85
1-Bromo-4-(trifluoromethyl)benzene2-Fluoro-3-(4-(trifluoromethyl)phenyl)pyridine60-70
4-Bromobenzonitrile4-(2-Fluoropyridin-3-yl)benzonitrile70-80
3-Bromopyridine2-Fluoro-3,3'-bipyridine55-65
2-Bromothiophene2-Fluoro-3-(thiophen-2-yl)pyridine65-75

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd(dppf)Cl₂ - Na₃PO₄ inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat and Stir (80-100°C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT & Quench with Water monitor->cool extract Extract with Ethyl Acetate cool->extract dry Wash, Dry, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts (e.g., Pd(PPh₃)₄) or more electron-rich and bulky phosphine (B1218219) ligands in combination with a palladium source like Pd₂(dba)₃.[6] Additionally, other bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be tested. The reaction temperature can also be increased, although this may also promote decomposition of the boronic acid.

  • Protodeboronation: The primary side reaction is the cleavage of the C-B bond of the boronic acid.[2] If significant protodeboronation is observed, using milder reaction conditions (lower temperature, alternative base) may be beneficial. The use of boronic esters (e.g., pinacol (B44631) esters) can sometimes mitigate this issue, as they tend to be more stable.[4]

  • Incomplete Conversion: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. Ensure that the catalyst has not deactivated; using a fresh batch of catalyst or increasing the catalyst loading slightly could improve conversion.

By following this detailed guide, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and optimizing the Suzuki-Miyaura cross-coupling reactions of 2-Fluoropyridine-3-boronic acid. This versatile building block is crucial in the synthesis of novel compounds in pharmaceutical and materials science. The choice of base and solvent is paramount for achieving high yields and purity.

The Critical Role of Bases

In the Suzuki-Miyaura coupling, the primary function of the base is to activate the boronic acid for transmetalation.[1][2] The base converts the neutral boronic acid into a more nucleophilic borate (B1201080) anion (R-B(OH)3⁻), which readily transfers its organic group to the palladium catalyst.[1][2] The selection of the base can significantly influence reaction rates and yields.

A variety of inorganic bases are commonly employed, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF).[3][4] The strength and solubility of the base in the chosen solvent system are key considerations. For instance, in couplings involving pyridine-2-sulfonyl fluoride (B91410), a related substrate, a screen of different bases revealed that Na₃PO₄ provided good yields, while the effectiveness of other bases like carbonates and fluorides varied depending on the cation and the presence of water.[5] Milder bases such as K₃PO₄ can be beneficial in minimizing side reactions like nucleophilic aromatic substitution of the fluorine atom, especially when it is activated by electron-withdrawing groups.[6]

The Influence of Solvents

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It must solubilize the reactants, catalyst, and base to facilitate the reaction.[7] Furthermore, the polarity of the solvent can influence the reaction mechanism and selectivity.[8][9] Common solvents for these couplings include ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[7][10]

Often, a mixture of an organic solvent and water is used.[6] Water can be beneficial as it helps to dissolve inorganic bases and can facilitate the formation of the active boronate species.[6] However, an excess of water can lead to the undesirable side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][11] In studies with a similar electrophile, pyridine-2-sulfonyl fluoride, a mixture of dioxane and water (e.g., 4:1) was found to be effective, with the presence of water generally leading to higher yields.[5][12] Nonpolar solvents were found to give selectivity for C-Cl bond activation, while polar solvents favored C-OTf activation in a bifunctional substrate, highlighting the solvent's role in directing reactivity.[8]

Data Presentation: Base and Solvent Screening

The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura couplings of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid. These results provide a valuable starting point for optimizing reactions with this compound.

Table 1: Effect of Various Bases on the Suzuki-Miyaura Coupling Yield

EntryBaseSolvent SystemTemperature (°C)Yield (%)
1Li₃PO₄Dioxane/H₂O (4:1)100<5
2Na₃PO₄Dioxane/H₂O (4:1)10075
3K₃PO₄Dioxane/H₂O (4:1)10068
4NaFDioxane/H₂O (4:1)10045
5KFDioxane/H₂O (4:1)10055
6CsFDioxane/H₂O (4:1)10080
7Li₂CO₃Dioxane/H₂O (4:1)10070
8Na₂CO₃Dioxane/H₂O (4:1)10065
9K₂CO₃Dioxane/H₂O (4:1)10060
10Cs₂CO₃Dioxane/H₂O (4:1)10050

Data adapted from a study on pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary for this compound.[5]

Table 2: Effect of Solvent and Water Content on Coupling Yield

EntrySolventWater ContentTemperature (°C)Yield (%)
1DioxaneDry10065
2DioxaneWet (as purchased)10070
3Dioxane/H₂O4:110075
4DioxaneDry8550
5Dioxane/H₂O4:18560
6DioxaneDry6530
7Dioxane/H₂O4:16545

Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" dioxane was rigorously dried and degassed.[5][12]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizations

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_biaryl Boronate R²-B(OH)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₃PO₄) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation 2-Fluoropyridine- 3-boronic acid RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Experimental Workflow for Optimizing Coupling Conditions

Optimization_Workflow start Start: Define Coupling Partners (this compound + Aryl Halide) base_screen Screen a Panel of Bases (e.g., K₃PO₄, Na₂CO₃, CsF) start->base_screen solvent_screen Screen Different Solvents and Aqueous Mixtures (e.g., Dioxane, THF, Toluene, with/without H₂O) base_screen->solvent_screen temp_opt Optimize Reaction Temperature (e.g., 80°C, 100°C, 120°C) solvent_screen->temp_opt catalyst_screen Screen Palladium Catalysts and Ligands (e.g., Pd(OAc)₂, Pd(PPh₃)₄, with SPhos, XPhos) temp_opt->catalyst_screen analysis Analyze Yield and Purity (LC-MS, NMR) catalyst_screen->analysis decision Optimal Conditions Identified? analysis->decision end End: Finalized Protocol decision->end Yes refine Refine Conditions (Concentration, Stoichiometry) decision->refine No refine->base_screen

Caption: A logical workflow for the optimization of Suzuki-Miyaura coupling reactions.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient synthesis of 2-arylpyridines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The described methodology focuses on the use of 2-Fluoropyridine-3-boronic acid as a key building block, reacting with a variety of aryl halides. Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1][2][3] The protocols outlined below are designed to be a starting point for researchers, offering a robust method for the rapid generation of compound libraries essential for drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[4] These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of heteroaryl boronic acids, such as this compound, allows for the introduction of key pharmacophores. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest in medicinal chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[1][2] By utilizing microwave energy, reaction times can be reduced from hours to mere minutes, leading to higher throughput and more efficient process development.[1][3] This technology is particularly well-suited for optimizing Suzuki coupling reactions, often leading to cleaner reaction profiles and higher yields.[1][5]

These application notes provide a general, yet detailed, protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The information is intended to serve as a guide for laboratory chemists, enabling them to efficiently synthesize a diverse range of 2-(aryl)pyridines.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Microwave irradiation is believed to accelerate the reaction by efficiently and uniformly heating the reaction mixture, thus increasing the rate of each step in the catalytic cycle.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide, or activated aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, DMF/water, or ethanol/water)

  • Microwave synthesis vial (appropriate size for the reaction scale)

  • Stir bar

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add this compound (1.2 - 1.5 equivalents).

  • Add the aryl halide (1.0 equivalent).

  • Add the palladium catalyst (0.5 - 5 mol%).

  • Add the base (2.0 - 3.0 equivalents).

  • Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction should be at a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5] The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylpyridine.

Example Protocol: Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (83 mg, 0.6 mmol)

  • 4-Bromoanisole (75 µL, 0.5 mmol)

  • Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)

  • K₂CO₃ (138 mg, 1.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.

  • Add 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.[1][5]

Table 1: Screening of Reaction Conditions

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)10020Good
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)12015Excellent
3Pd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O (4:1)14010Good
4Pd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O (10:1)11020Excellent

Yields are qualitative estimates (Good: 60-80%, Excellent: >80%) and will vary depending on the specific aryl halide used.

Table 2: Substrate Scope with Optimized Conditions

(Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min)

EntryAryl HalideProductExpected Yield (%)
14-Bromoanisole2-(4-Methoxyphenyl)-3-fluoropyridine> 90
21-Bromo-4-(trifluoromethyl)benzene3-Fluoro-2-(4-(trifluoromethyl)phenyl)pyridine85-95
33-Bromobenzonitrile3-(3-Fluoropyridin-2-yl)benzonitrile80-90
42-Bromonaphthalene2-(3-Fluoropyridin-2-yl)naphthalene> 90
54-Chlorotoluene3-Fluoro-2-(p-tolyl)pyridine60-75

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Product Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)L2-X Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-X Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) microwave 2. Microwave Irradiation (e.g., 120 °C, 15 min) reagents->microwave workup 3. Aqueous Workup (Extraction and Washing) microwave->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Suzuki-Miyaura coupling of 2-Fluoropyridine-3-boronic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to optimize your reaction yield.

Q1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer: Low yields are a frequent challenge and can stem from several factors, particularly the inherent properties of heteroaryl boronic acids.[1][2]

  • Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of aqueous bases.[1][2][3] This is a well-known issue with basic heteroaromatic boronic acids.[3]

    • Solution: Consider using more stable derivatives like pinacol (B44631) esters or organotrifluoroborates, which release the boronic acid slowly under reaction conditions.[1][3] Using anhydrous conditions or a stronger base might also mitigate this issue.[4]

  • Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center and prevent inhibition.[2][5][6]

  • Reagent Quality: Boronic acids can degrade over time.[1] Similarly, phosphine ligands can oxidize if not handled under an inert atmosphere, and impure solvents or bases can inhibit the reaction.[1]

    • Solution: Use freshly purchased or recrystallized boronic acid. Ensure solvents are anhydrous (if required) and thoroughly degassed.[1] Use fresh, high-purity ligands and bases.

Q2: What are the common side reactions, and how can I minimize them?

Answer: The primary side reactions are protodeboronation (as discussed in Q1) and homocoupling.

  • Homocoupling: This is the unwanted coupling of two boronic acid molecules or two aryl halide molecules. The presence of oxygen is a frequent cause, as it can facilitate the oxidative coupling of the boronic acid molecules.[1]

    • Solution 1: Rigorous Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen. This can be done by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Solution 2: Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state. This process can consume the boronic acid and lead to homocoupling.[1] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[1]

    • Solution 3: Ligand Selection: The choice of ligand can influence the rate of desired cross-coupling versus side reactions. Bulky, electron-rich ligands can promote the final reductive elimination step, favoring the formation of the desired product.[2]

Q3: My reaction is sluggish or appears incomplete. What steps should I take?

Answer: Incomplete conversion is often related to reaction conditions or catalyst activity.

  • Optimize Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature (e.g., 80°C), cautiously increasing it may improve conversion. However, be aware that excessive heat can accelerate catalyst decomposition.[1] Microwave irradiation can also be an effective method for rapidly achieving and maintaining higher temperatures.[2]

  • Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] Ensure your degassing procedure is thorough (see Q2).

  • Check Catalyst and Ligand: For challenging substrates like 2-fluoropyridines, standard catalysts may not be sufficient.

    • Solution: Use highly active catalyst systems with bulky, electron-rich phosphine ligands.[2] Buchwald ligands (e.g., SPhos, XPhos) and their corresponding precatalysts are often effective for these types of substrates.[6][7][8] An appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) is also crucial.[1]

  • Verify Base Equivalents: An insufficient amount of base can stall the reaction. Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are required.[1]

Q4: How do I select the optimal catalyst, base, and solvent?

Answer: The ideal combination is substrate-dependent, but general guidelines exist.

  • Catalyst/Ligand: For electron-deficient heteroaryl substrates, catalysts with bulky and electron-rich phosphine ligands are preferred to promote the key oxidative addition and reductive elimination steps and prevent catalyst inhibition by the pyridine nitrogen.[2][6] Pre-formed catalyst complexes (precatalysts) can also improve reaction rates and consistency.[7]

  • Base: The base facilitates the crucial transmetalation step.[2] A range of bases can be used, from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). For less reactive coupling partners, stronger bases like K₃PO₄ are often beneficial.[2] The choice can also impact the rate of protodeboronation.

  • Solvent: The solvent affects reagent solubility and can influence reaction rates and selectivity.[9][10] Common choices include aprotic polar solvents like dioxane, DMF, or toluene, often with water as a co-solvent.[2][11] For couplings with boronic esters, the addition of water can be beneficial, potentially by facilitating the hydrolysis of the ester to the more reactive boronic acid.[12]

Data Presentation: Reaction Parameter Optimization

The following tables summarize quantitative data from various studies to provide a starting point for reaction optimization.

Table 1: Effect of Solvent on Suzuki Coupling Yield (Example based on the coupling of PyFluor with 2-thiopheneboronic acid pinacol ester)[13]

EntrySolventTemperature (°C)Yield (%)
1Toluene1005
2Toluene/H₂O (4:1)10040
3Dioxane10039
4Dioxane/H₂O (4:1)10074
5DMF10022
6THF6527
7EtOH6511

Table 2: General Reaction Conditions for 2-Halopyridine Suzuki Coupling (Compiled from various sources)[2][11][14][15]

ParameterRecommended Range/ValueNotes
Aryl Halide 1.0 equivLimiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equivAn excess is used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Buchwald precatalysts.
Ligand 2 - 10 mol%Ligand:Pd ratio typically 1:1 to 4:1.[1]
Base 2.0 - 3.0 equive.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF.
Solvent Dioxane, Toluene, DMF, THFOften with H₂O as a co-solvent.
Temperature 80 - 120 °CSubstrate dependent; may require optimization.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Note: This is a generalized protocol and requires optimization for specific substrates and scales.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (or its pinacol ester, 1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).[4][14]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[4][14]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) to the Schlenk flask containing the reagents via syringe. Stir for a few minutes to dissolve the solids.[14]

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.[14] Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).[4]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding water and transfer the mixture to a separatory funnel.[4]

    • Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) (3x).[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4][14]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure coupled product.[4][14]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst/Ligand C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Workup (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Guide Troubleshooting Decision Tree start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (Fresh Boronic Acid, Anhydrous Solvent, Pure Base) start->check_reagents Protodeboronation or Reagent Degradation? check_degas Improve Degassing (Remove O₂) start->check_degas Homocoupling or Catalyst Deactivation? optimize_temp Optimize Temperature start->optimize_temp Sluggish Reaction? use_ester Use Boronic Ester (e.g., Pinacol Ester) check_reagents->use_ester change_catalyst Change Catalyst/Ligand (e.g., Buchwald System) check_degas->change_catalyst optimize_temp->change_catalyst change_base Change Base (e.g., K₃PO₄) optimize_temp->change_base success Improved Yield change_catalyst->success change_base->success use_ester->success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoropyridine-3-boronic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing protodeboronation during synthetic applications.

Troubleshooting Guide

Question: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating 2-fluoropyridine (B1216828) as a major byproduct. What is happening and how can I fix it?

Answer: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1] This is particularly prevalent with electron-deficient heteroaromatic boronic acids like this compound, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[1]

Here are several strategies to mitigate protodeboronation, ranging from simple adjustments to more robust solutions:

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures accelerate protodeboronation.[2] If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., room temperature to 60 °C).

    • Use a Milder Base: Strong bases can promote protodeboronation.[3] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[3][4]

    • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source.[5] Using anhydrous solvents and reagents can help, but complete exclusion of water may slow down the desired reaction. Careful optimization of water content is key.[5]

  • Modify the Boron Reagent:

    • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol (B44631) esters are commercially available and offer increased stability.[5][6] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[7]

  • Advanced Catalytic Systems:

    • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.[1] Modern catalyst systems with bulky phosphine (B1218219) ligands are often effective at lower temperatures.[8]

    • Consider a "Cationic" Suzuki-Miyaura Coupling: For extremely base-sensitive substrates, a base-free protocol using a PAd₃-Pd catalyst can be employed. This method avoids the primary driver of protodeboronation.[8]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is an undesired side reaction in which the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This converts your starting material, this compound, into the byproduct 2-fluoropyridine, reducing the yield of your desired coupled product.[1]

Q2: Why is this compound particularly susceptible to this side reaction?

A2: Heteroaromatic boronic acids, especially those with nitrogen atoms in the ring like pyridine (B92270), are often unstable. The electron-withdrawing nature of the pyridine ring and the fluorine atom can make the carbon-boron bond more susceptible to cleavage, particularly under the basic conditions required for many cross-coupling reactions.[1]

Q3: I see both boronic acids and their pinacol esters available. Which one should I use?

A3: For substrates prone to protodeboronation, it is highly recommended to use the pinacol ester derivative. Boronic esters are generally more stable than their corresponding boronic acids and can slowly hydrolyze in situ to release the active boronic acid, a strategy known as "slow-release".[6] This keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[6] While boronic acids can sometimes be more reactive, the stability of the pinacol ester often leads to higher overall yields of the desired product.[5][9]

Q4: What is a MIDA boronate and how does it help?

A4: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid. These are exceptionally stable, often crystalline, air-stable solids.[7] In a Suzuki-Miyaura reaction, they provide a very slow and controlled release of the boronic acid, which is a highly effective way to minimize protodeboronation, especially for very unstable substrates.[7]

Q5: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?

A5: Absolutely. A highly active catalyst system that promotes rapid cross-coupling can allow the desired reaction to outpace the undesired protodeboronation.[1] For challenging couplings with unstable boronic acids, specialized precatalysts and bulky, electron-rich phosphine ligands are often employed to enable efficient coupling at lower temperatures.[8]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which are analogous to this compound. This data is intended to guide your experimental design to minimize protodeboronation.

Table 1: Effect of Boron Reagent Type on Product Yield

Boron Reagent TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~55[5]
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~20[5]
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~60[5]
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~75[5]

Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.

Table 2: Effect of Base on Product Yield in Suzuki-Miyaura Coupling

BaseCoupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid
Yield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45

Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene (B28343), with a small, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: After cooling, the MIDA boronate often precipitates. The solid can be collected by filtration, washed with a non-polar solvent (like hexanes), and dried under vacuum. The resulting MIDA boronate is typically a stable solid that can be stored and used in subsequent "slow-release" Suzuki-Miyaura coupling reactions.[7]

Visualizations

Protodeboronation_Pathway cluster_main Main Reaction Pathway cluster_side Protodeboronation Side Reaction 2FP3BA This compound Intermediate Active Boronate Species 2FP3BA->Intermediate Base Byproduct 2-Fluoropyridine (Byproduct) 2FP3BA->Byproduct H⁺, Heat, Base Product Desired Coupled Product Intermediate->Product Pd Catalyst, Ar-X Proton_Source Proton Source (e.g., H₂O)

Caption: Competing pathways for this compound in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed strategy1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->strategy1 strategy2 Lower Reaction Temperature strategy1->strategy2 strategy3 Use Anhydrous Solvents strategy2->strategy3 strategy4 Switch to Boronic Ester (Pinacol or MIDA) strategy3->strategy4 check Problem Solved? strategy4->check end_success Successful Coupling check->end_success Yes end_fail Consult Further / Advanced Catalyst check->end_fail No

Caption: Troubleshooting workflow for minimizing protodeboronation of this compound.

References

Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during Suzuki-Miyaura cross-coupling reactions involving 2-Fluoropyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in Suzuki couplings with this compound?

A1: Low yields in Suzuki couplings involving this compound are typically traced back to two primary issues:

  • Catalyst Deactivation (Poisoning): The nitrogen atom in the pyridine (B92270) ring can coordinate strongly to the palladium catalyst, occupying active sites and inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1]

  • Protodeboronation: This is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[2] Heteroaryl boronic acids, particularly those with nitrogen atoms like 2-pyridyl derivatives, are highly susceptible to this degradation pathway, which can be catalyzed by aqueous base or occur under neutral pH via a zwitterionic intermediate.[2][3]

Q2: How can I prevent protodeboronation of this compound?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a potassium trifluoroborate salt. These compounds are generally more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions.

  • Employ Anhydrous Conditions: Water can facilitate protodeboronation. Using rigorously dried solvents and reagents can suppress this side reaction.

  • Optimize the Base: While a base is necessary for the transmetalation step, its strength and concentration can influence the rate of protodeboronation.[4] Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong hydroxides. In some cases, base-free conditions using Lewis acids have been developed to circumvent this "base problem".[4]

  • Use a "Slow-Release" Strategy: Employing boronic acid surrogates like MIDA boronates can ensure that the concentration of the free, unstable boronic acid in the reaction mixture remains low, thus favoring the desired cross-coupling over decomposition.

Q3: Which palladium catalyst and ligand system is recommended for this type of coupling?

A3: The choice of catalyst and ligand is critical. For challenging substrates like heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred to outcompete deactivation and decomposition pathways.

  • Pre-formed Pd(0) Sources: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can be more reliable than in-situ reduction of Pd(II) sources.

  • Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as SPhos and XPhos, often used in Buchwald-Hartwig aminations, have proven effective for Suzuki couplings of unstable heteroaryl boronic acids.[5] These ligands promote fast catalytic turnover.

  • Specialized Precatalysts: For particularly unstable boronic acids, specialized precatalysts that generate the active LPd(0) species quickly under mild conditions (e.g., room temperature or 40 °C) can provide excellent yields by minimizing the time the boronic acid is exposed to harsh conditions.[6][7]

Q4: Can the fluorine atom on the pyridine ring interfere with the reaction?

A4: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyridine ring, potentially affecting its coordination to the palladium center and its reactivity. While direct interference is not commonly reported as a primary failure mode, it is a factor to consider when optimizing reaction conditions. The role of fluoride (B91410) ions, often used as a base (e.g., CsF), can also be complex, participating in the transmetalation step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation 1. Catalyst Poisoning: The pyridine nitrogen is binding to the Pd center.• Increase catalyst loading (e.g., from 2 mol% to 5 mol%).• Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos) to hinder pyridine coordination.[8]• Consider using a specialized precatalyst designed for heteroaryl couplings.[6]
2. Protodeboronation: The boronic acid is degrading before it can react.• Use the corresponding pinacol boronate ester or potassium trifluoroborate salt instead of the free acid.• Ensure all solvents and reagents are anhydrous.• Screen weaker bases (K₃PO₄, Cs₂CO₃, CsF) and use the minimum effective amount.[9]• Lower the reaction temperature and shorten the reaction time.[6][7]
3. Inefficient Catalyst Activation: The active Pd(0) species is not forming efficiently.• Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst.• Ensure thorough degassing of solvents to prevent oxidation of the catalyst and ligands.
Formation of Homocoupled Boronic Acid Product Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.• Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period).• Start with a Pd(0) source to avoid in-situ reduction steps that can promote homocoupling.
Formation of Deborylated Pyridine Extensive Protodeboronation: The primary side reaction of the boronic acid.• This is a direct indicator of boronic acid instability. Implement all the solutions recommended for protodeboronation (use esters, anhydrous conditions, optimize base, etc.).
Reaction Stalls or is Sluggish 1. Suboptimal Temperature: The reaction may require more thermal energy.• Cautiously increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 65-110 °C.[10][11]
2. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble.• For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate.[1] However, be mindful of the increased risk of protodeboronation.
3. Insufficient Base: The base is fully consumed before the reaction is complete.• Ensure at least 2-3 equivalents of base are used relative to the limiting reagent.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various heteroaryl boronic acids and esters with aryl halides. While specific data for this compound is limited, these results provide a comparative framework for expected outcomes.

Table 1: Comparison of Conditions for Suzuki Coupling of Heteroaryl Boron Reagents

Entry Boron Reagent Coupling Partner Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Ref.
1 3-Furylboronic acid PyFluor¹ Pd(dppf)Cl₂ (10) - Na₃PO₄ (3) Dioxane 65 18 70 [10]
2 2-Thiopheneboronic acid PyFluor¹ Pd(dppf)Cl₂ (10) - Na₃PO₄ (3) Dioxane 100 18 89 [10]
3 4-Pyridylboronic acid pinacol ester PyFluor¹ Pd(dppf)Cl₂ (10) - Na₃PO₄ (3) Dioxane/H₂O 100 18 49 [10]
4 2-Pyrroleboronic acid 4-Chloroanisole Precatalyst² (2) - K₃PO₄ (2) Dioxane/H₂O 40 0.5 95 [6]
5 2-Furanboronic acid 4-Bromobenzonitrile Precatalyst² (2) - K₃PO₄ (2) Dioxane/H₂O RT 0.5 98 [6]

¹ PyFluor = Pyridine-2-sulfonyl fluoride ² Buchwald-type precatalyst designed for fast coupling of unstable boronic acids.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound Pinacol Ester

This protocol is adapted for unstable heteroaryl boronic acids by using the more stable pinacol ester derivative.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), and potassium phosphate (B84403) (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Visualizations

Catalytic Cycle and Deactivation Pathway

Suzuki_Cycle_and_Deactivation cluster_deactivation Catalyst Deactivation Pathway pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add deactivated_pd LₙPd-Pyridine Complex (Inactive) pd0->deactivated_pd Coordination/ Poisoning pd_complex Ar-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product ar_x Ar-X ar_x->oxidative_add ar_boronic Ar'B(OR)₂ + Base ar_boronic->transmetalation poison 2-Fluoropyridine (Substrate/Product) poison->deactivated_pd

Caption: Suzuki catalytic cycle and the potential catalyst deactivation pathway via pyridine coordination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Check Reagent Quality (Boronic Acid, Catalyst, Base, Solvent) start->check_reagents protodeboronation Suspect Protodeboronation? (Deborylated pyridine observed) check_reagents->protodeboronation use_ester Action: Switch to Pinacol Ester or Trifluoroborate protodeboronation->use_ester Yes catalyst_issue Suspect Catalyst Poisoning or Inactivity? protodeboronation->catalyst_issue No anhydrous Action: Use Anhydrous Solvents & Reagents use_ester->anhydrous optimize_conditions Action: Screen Base & Optimize Temperature anhydrous->optimize_conditions change_catalyst Action: Increase Loading or Switch to Bulky Ligand (e.g., SPhos) catalyst_issue->change_catalyst Yes catalyst_issue->optimize_conditions No change_catalyst->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A decision tree for troubleshooting common issues in the Suzuki coupling of this compound.

References

Technical Support Center: 2-Fluoropyridine-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoropyridine-3-boronic acid in their experiments. The focus is on addressing common side reactions and byproduct formation to aid in the optimization of synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 2-fluoropyridine. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form 2,2'-difluoro-3,3'-bipyridine.

Q2: What factors contribute to the protodeboronation of this compound?

A2: Protodeboronation of heteroaryl boronic acids, particularly 2-substituted pyridyl boronic acids, is a well-documented issue.[1] Key contributing factors include:

  • pH of the reaction medium: The rate of protodeboronation is often pH-dependent.[1]

  • Presence of water: Aqueous basic conditions can promote this side reaction.

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Nature of the base: Strong bases can increase the rate of protodeboronation.

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen and Pd(II) species. To minimize this byproduct:

  • Thoroughly degas all solvents and reagents: Removing oxygen from the reaction mixture is crucial. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling.

  • Control reaction conditions: Careful selection of ligands and reaction temperature can also help suppress homocoupling.

Q4: Why is my Suzuki-Miyaura reaction with this compound giving a low yield?

A4: Low yields are a common issue and can be attributed to several factors:

  • Protodeboronation and homocoupling: As discussed, these side reactions consume the starting material and reduce the yield of the desired product.

  • Catalyst deactivation: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to catalyst deactivation. The use of appropriate ligands can mitigate this.

  • Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful reaction and often require careful optimization for each specific substrate combination.

Q5: Are there more stable alternatives to this compound?

A5: Yes, to circumvent the instability of some boronic acids, more stable derivatives can be used. These include boronate esters (e.g., pinacol (B44631) esters or MIDA esters) and potassium trifluoroborate salts. These compounds can exhibit greater stability and, under the reaction conditions, slowly release the corresponding boronic acid for the catalytic cycle.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst deactivation• Use a fresh, high-quality palladium catalyst and ligand.• Ensure the reaction is performed under an inert atmosphere.• Consider using a ligand that is less prone to oxidation.• For pyridyl substrates, bulky electron-rich phosphine (B1218219) ligands can be effective.
Inefficient transmetalation• Optimize the base. A weaker base might be necessary to prevent boronic acid decomposition while still promoting transmetalation.• Ensure the boronic acid is of high purity.
Suboptimal reaction temperature• Gradually increase the reaction temperature. However, be aware that higher temperatures can also increase the rate of side reactions.
Significant Protodeboronation Presence of excess water and/or strong base• Use anhydrous solvents and ensure reagents are dry.• Switch to a milder base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).• Consider using a boronate ester (e.g., pinacol ester) of this compound, which is generally more stable.
High reaction temperature• Attempt the reaction at a lower temperature for a longer duration.
Significant Homocoupling Presence of oxygen• Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas (argon or nitrogen).
Use of a Pd(II) precatalyst• Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).
Suboptimal ligand• The choice of phosphine ligand can influence the rate of homocoupling. Screening different ligands may be necessary.
Formation of Multiple Unidentified Byproducts Impure starting materials• Verify the purity of this compound and the coupling partner by NMR or other analytical techniques.
Reaction decomposition• High temperatures or prolonged reaction times can lead to the decomposition of starting materials, products, or the catalyst. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Data Presentation

The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids, which can serve as a starting point for the optimization of reactions involving this compound.

Table 1: Effect of Solvent and Water Content on Yield

Reaction of Pyridine-2-sulfonyl fluoride (B91410) with 2-thiopheneboronic acid pinacol ester catalyzed by Pd(dppf)Cl₂ with Na₃PO₄ as base. Data is illustrative for a heteroaryl coupling and provides insights into solvent effects.[2]

SolventWater Content (%)Temperature (°C)Yield (%)
Dioxane010065
Dioxane2010074
Toluene010025
Toluene2010058
Acetonitrile208062

Table 2: Effect of Different Bases on Yield

Reaction of Pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester catalyzed by Pd(dppf)Cl₂ in a Dioxane/Water mixture. This data illustrates the significant impact of the base on the reaction outcome.[2]

BaseYield (%)
Na₃PO₄75
K₃PO₄11
K₂CO₃25
Cs₂CO₃10
KF54

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Desired Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OH)2 2-Fluoropyridine- 3-boronic acid Base Base Ar'-B(OH)2->Base Ar'-B(OH)3- Boronate Complex Base->Ar'-B(OH)3- Ar'-B(OH)3-->Transmetalation

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Ar'-B(OH)2 2-Fluoropyridine- 3-boronic acid Ar'-H 2-Fluoropyridine (Byproduct) Ar'-B(OH)2->Ar'-H + H+ B(OH)3 Boric Acid Ar'-B(OH)2->B(OH)3 H+ Proton Source (e.g., H2O) Ar'-B(OH)2_2 2 x 2-Fluoropyridine- 3-boronic acid Ar'-Ar' 2,2'-Difluoro-3,3'-bipyridine (Byproduct) Ar'-B(OH)2_2->Ar'-Ar' [Pd] Pd(0)/O2 Pd(0) / O2

Figure 2. Major side reactions in the use of this compound.

References

Technical Support Center: Purification of Products from 2-Fluoropyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2-Fluoropyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura cross-coupling reactions using this compound?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.[1]

  • Homocoupling Byproducts: Biphenyl compounds formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.[1][2]

  • Protodeboronated Byproducts: The arene formed when the boronic acid group is replaced by a hydrogen atom.[1][3]

  • Residual Palladium Catalyst: The palladium catalyst and its associated phosphine (B1218219) ligands.[1][2]

  • Inorganic Salts: Byproducts resulting from the base used in the reaction.[2]

Q2: What are the initial steps to take for purifying the crude product of a Suzuki-Miyaura reaction?

A2: A standard aqueous work-up is the essential first step to remove the majority of inorganic salts and water-soluble impurities.[1][2] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and washing with water or a saturated aqueous solution of ammonium (B1175870) chloride.[4][5][6]

Q3: How can I effectively remove the residual palladium catalyst from my product?

A3: Several methods can be employed to remove residual palladium:

  • Filtration: Passing the reaction mixture through a pad of celite or silica (B1680970) gel can remove solid-supported catalysts and precipitated palladium black.[1][4]

  • Aqueous Wash: Washing the organic layer with an aqueous solution of sodium bisulfite (NaHSO₃) at an elevated temperature can significantly reduce palladium content.[1][7]

  • Scavengers: Utilizing resin-based scavengers that can bind to residual metal particles.

Q4: My desired product is a solid. What is the best purification strategy?

A4: For solid products, recrystallization is often a highly effective method for achieving high purity.[1][2] The key is to select an appropriate solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.[2] If the product remains oily, it may be due to the presence of impurities inhibiting crystallization; in such cases, column chromatography should be performed first.[1]

Q5: My product and impurities have very similar polarities. How can I separate them?

A5: When dealing with closely related impurities, flash column chromatography is the most powerful purification technique.[1][2] Careful selection of the mobile phase (eluent) is crucial for achieving good separation. It may be necessary to screen different solvent systems and gradients to optimize the separation. Preparative HPLC can also be an option for achieving very high purity, though it is less scalable.[2]

Troubleshooting Guides

Problem 1: Low Yield of Desired Product After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction Before purification, always check the reaction completion using an appropriate analytical technique like TLC or LC-MS. If the reaction is incomplete, consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading.[8]
Product Loss During Aqueous Work-up Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with the organic solvent to maximize recovery.[9]
Product Co-elution with Impurities If using column chromatography, optimize the eluent system. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation. Monitor fractions carefully with TLC.[1]
Product Degradation on Silica Gel Some compounds can be sensitive to acidic silica gel. Consider using neutral or basic alumina (B75360) for chromatography, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Problem 2: Persistent Impurities in the Final Product
Impurity Troubleshooting Strategy
Unreacted this compound Perform an acid-base extraction. Boronic acids are acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).[1] Alternatively, optimize the solvent system for column chromatography; a more polar system may help retain the boronic acid on the silica gel.[1]
Homocoupling Byproducts These byproducts often have different polarity compared to the desired cross-coupled product and can usually be separated by flash column chromatography.[2] To minimize their formation in the first place, ensure thorough degassing of the reaction mixture to remove oxygen.[8]
Residual Palladium Catalyst If filtration through celite is insufficient, consider a wash with an aqueous solution of sodium bisulfite or use a commercially available palladium scavenger.[1][7]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[2][4]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer one or two more times with the organic solvent.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4][6]

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.[2]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).[1] Carefully add the sample to the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the product when hot but not when cold.[2] Common solvent pairs include ethanol/water or dichloromethane/hexane.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Suzuki-Miyaura Reaction Product

Purification Method Purity (%) Yield (%) Notes
Aqueous Work-up Only 60-80~95Removes inorganic salts and some polar impurities.
Flash Column Chromatography >9870-90Effective for separating closely related impurities. Yield depends on the separation efficiency.
Recrystallization >9960-85Can provide very high purity for solid products. Yield is dependent on the solubility profile.
Preparative HPLC >99.550-70Achieves high purity but may be less scalable and more costly.[2]

Note: The data presented in this table are representative examples, and actual results may vary depending on the specific reaction conditions and substrates.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up Start->Workup Filtration Filtration (e.g., through Celite) Workup->Filtration Concentration Concentration Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No (Oil) Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for Suzuki coupling reaction products.

Troubleshooting_Logic Start Impure Product After Initial Purification Identify_Impurity Identify Major Impurity (TLC, NMR, LC-MS) Start->Identify_Impurity Is_Boronic_Acid Is it unreacted boronic acid? Identify_Impurity->Is_Boronic_Acid Is_Homocoupling Is it a homocoupling byproduct? Is_Boronic_Acid->Is_Homocoupling No Acid_Base_Wash Perform Acid-Base Wash Is_Boronic_Acid->Acid_Base_Wash Yes Is_Palladium Is it residual palladium? Is_Homocoupling->Is_Palladium No Optimize_Chroma Optimize Column Chromatography Is_Homocoupling->Optimize_Chroma Yes Pd_Scavenger Use Palladium Scavenger / NaHSO3 Wash Is_Palladium->Pd_Scavenger Yes Pure_Product Pure Product Acid_Base_Wash->Pure_Product Optimize_Chroma->Pure_Product Pd_Scavenger->Pure_Product

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to address common issues and provide insights into optimizing reaction outcomes, with a particular focus on the impact of water.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction involving this compound?

A1: Water can have both beneficial and detrimental effects on the Suzuki-Miyaura coupling of this compound.

Beneficial Roles:

  • Base Solubility: Many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), have limited solubility in common organic solvents like dioxane or toluene. The addition of a small amount of water can significantly increase their solubility, facilitating the activation of the boronic acid and promoting the catalytic cycle.

  • Hydrolysis of Boronic Esters: If you are using a boronic ester derivative (e.g., a pinacol (B44631) ester) as a precursor, water can hydrolyze it in situ to the more reactive boronic acid.[1][2]

Detrimental Roles:

  • Protodeboronation: The primary drawback of water is that it can lead to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, resulting in the formation of 2-fluoropyridine (B1216828) and a reduction in the yield of the desired coupled product.[3] This is a significant issue for many heteroaromatic boronic acids, including 2-pyridyl derivatives.[3][4]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could water be the culprit?

A2: Yes, the amount of water is a critical parameter to optimize. While some water can be beneficial, excessive amounts can significantly decrease your yield due to protodeboronation. The optimal amount of water is often substrate-dependent. It is recommended to perform small-scale test reactions to screen different solvent ratios (e.g., dioxane:water mixtures of 9:1, 4:1). In some cases, for particularly sensitive substrates, strictly anhydrous conditions may be necessary.

Q3: I am observing a significant amount of 2-fluoropyridine as a byproduct in my reaction. What is causing this?

A3: The formation of 2-fluoropyridine is a strong indication that protodeboronation is occurring.[3] This side reaction is often promoted by:

  • Excess Water: As mentioned, too much water can facilitate the replacement of the boronic acid group with a proton.

  • Reaction pH: The stability of 2-pyridylboronic acids is highly pH-dependent. At neutral pH, they can form a zwitterionic species that is particularly susceptible to rapid protodeboronation. Both acidic and basic conditions can help to minimize the concentration of this reactive intermediate.[5]

  • Prolonged Reaction Times and High Temperatures: These conditions can increase the likelihood of boronic acid decomposition.

Q4: How can I minimize protodeboronation of this compound?

A4: To minimize protodeboronation, consider the following strategies:

  • Optimize Water Content: Carefully screen the amount of water in your reaction. Start with a small amount (e.g., a 9:1 or 4:1 organic solvent to water ratio) or consider running the reaction under anhydrous conditions.

  • Choice of Base: The base influences the pH of the reaction mixture. Using a non-aqueous soluble base or carefully selecting a base that maintains a pH range less favorable for protodeboronation can be beneficial.

  • Use a More Stable Boronic Acid Derivative: Consider using a pinacol ester or MIDA (N-methyliminodiacetic acid) boronate ester of this compound. These derivatives can slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing decomposition.

  • Reaction Conditions: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inefficient Catalyst Activity: The Pd(0) active species may not be forming efficiently from the precatalyst. 2. Poor Solubility of Base: The inorganic base may not be sufficiently dissolved to activate the boronic acid. 3. Protodeboronation of Boronic Acid: The starting material is decomposing before coupling.[3]1. Use a more active palladium precatalyst or a Pd(0) source like Pd(PPh₃)₄. Ensure ligands are not oxidized. 2. Add a small amount of water to solubilize the base (e.g., 4:1 dioxane/water).[1][6] 3. See Q4 in the FAQ section for strategies to minimize protodeboronation.
Formation of 2-Fluoropyridine Byproduct Protodeboronation: The C-B bond is being cleaved by a proton source.[3]- Optimize the water content; consider anhydrous conditions. - Change the base to alter the reaction pH. - Use a more stable boronic acid derivative (pinacol or MIDA ester).
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[7] Inefficient Reduction of Pd(II) Precatalyst: The reduction to Pd(0) can sometimes consume the boronic acid.- Ensure all solvents and the reaction setup are thoroughly degassed. - Start with a Pd(0) catalyst source to bypass the in-situ reduction step.[7]
Reaction Stalls Before Completion Catalyst Decomposition: The palladium catalyst may be deactivating over time, often indicated by the formation of palladium black.[7] Insufficient Base: The base may be consumed during the reaction.- Use more robust ligands (e.g., bulky, electron-rich phosphines) to stabilize the catalyst. - Lower the reaction temperature. - Ensure an adequate amount of base is used (typically 2-3 equivalents).

Data Presentation

Table 1: Effect of Water Content on the Yield of a Heteroaryl Suzuki-Miyaura Coupling Reaction [1][6]

Solvent SystemTemperature (°C)Yield (%)
Dry Dioxane100~75
"Wet" Dioxane (as purchased)100~80
20% Water in Dioxane (4:1)100~85
Dry Dioxane85~55
"Wet" Dioxane (as purchased)85~60
20% Water in Dioxane (4:1)85~70
Dry Dioxane65~20
"Wet" Dioxane (as purchased)65~25
20% Water in Dioxane (4:1)65~40

Data is adapted from a study on the coupling of 2-thiopheneboronic acid and is intended for illustrative purposes.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453) and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation cluster_side_reaction Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² (Product) RedElim->Pd0 BoronicAcid R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) + H₂O Base->Boronate Boronate->Transmetal Enters Catalytic Cycle Protodeb Protodeboronation SideProduct R²-H (2-Fluoropyridine) Protodeb->SideProduct BoronicAcid2->Protodeb + H⁺ (from H₂O)

Caption: Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of This compound check_sm Check for Starting Material Decomposition (Protodeboronation) start->check_sm optimize_water Optimize Water Content (e.g., 4:1, 9:1 Dioxane/H₂O or Anhydrous) check_sm->optimize_water Yes check_catalyst Is Catalyst Inactive or Decomposed? check_sm->check_catalyst No change_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃) optimize_water->change_base use_ester Use a More Stable Boronate (Pinacol or MIDA Ester) change_base->use_ester success Improved Yield use_ester->success new_catalyst Use Fresh/More Active Catalyst and/or Ligand check_catalyst->new_catalyst Yes check_reagents Check Reagent Purity and Stoichiometry check_catalyst->check_reagents No degas Ensure Rigorous Degassing of Solvents and Reaction new_catalyst->degas lower_temp Lower Reaction Temperature degas->lower_temp lower_temp->success purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure verify_stoich Verify Stoichiometry of Reagents check_reagents->verify_stoich Stoichiometry Uncertain purify_reagents->success verify_stoich->success

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Ligand Effects on 2-Fluoropyridine-3-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Fluoropyridine-3-boronic acid. The information provided is designed to help overcome common challenges and optimize reaction conditions for this important synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my Suzuki-Miyaura coupling with this compound consistently low?

Low yields in this specific coupling are a common challenge and can arise from several factors related to the unique properties of both the 2-fluoropyridine (B1216828) and the boronic acid moieties. Key areas to investigate include:

  • Catalyst Deactivation: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to the formation of inactive species. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium center.[1]

  • Protodeboronation of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable and susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by aqueous bases and elevated temperatures.[2] Using stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can help prevent this.

  • Defluorination of the Pyridine Ring: The fluorine atom at the 2-position of the pyridine ring can be susceptible to nucleophilic displacement (defluorination), especially in the presence of strong bases and at high temperatures. This side reaction leads to the formation of undesired byproducts.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl boron derivatives. The choice of base and the presence of water can significantly influence the rate of this step.

Q2: I am observing significant amounts of protodeboronation. How can I minimize this side reaction?

Protodeboronation is a major competing pathway. To minimize it, consider the following strategies:

  • Use of Boronic Esters or Trifluoroborates: Pinacol esters or MIDA esters of the boronic acid are generally more stable towards protodeboronation than the free boronic acid. Potassium trifluoroborate salts also offer enhanced stability and can release the boronic acid slowly under the reaction conditions.

  • Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF.

  • Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki couplings, excess water can promote the hydrolysis and subsequent protodeboronation of the boronic acid. Ensure your solvents are appropriately dried if you observe significant decomposition.

  • Shorter Reaction Times: Monitor your reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to the reaction conditions.

Q3: How can I prevent defluorination of the 2-fluoropyridine ring?

Defluorination is a common issue with 2-fluoropyridines. To suppress this side reaction:

  • Milder Reaction Conditions: Use the mildest possible reaction conditions, including lower temperatures and weaker bases.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of the desired cross-coupling reaction, which can outcompete the slower defluorination pathway. Ligands like SPhos, XPhos, or RuPhos are often effective.

  • Careful Choice of Base: Avoid strong bases like NaOH or KOH. Milder bases such as K₃PO₄ or Na₂CO₃ are generally preferred.

Q4: What is the optimal palladium catalyst and ligand combination for this coupling?

There is no single "best" catalyst system, as the optimal choice depends on the specific aryl halide coupling partner. However, for challenging substrates like this compound, certain combinations are generally more successful:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are activated in situ by the phosphine ligand. Pre-formed palladium(II) complexes with bulky phosphine ligands (e.g., Buchwald precatalysts) can also be highly effective.

  • Ligands: Bulky, electron-rich monophosphine ligands are often the most effective for coupling electron-deficient or sterically hindered substrates. Consider screening ligands such as:

    • Buchwald Ligands: SPhos, XPhos, RuPhos. These are often excellent choices for challenging couplings.

    • Ferrocenyl Ligands: Pd(dppf)Cl₂ is a robust and widely used catalyst for a variety of Suzuki couplings.

    • Trialkylphosphines: P(t-Bu)₃ can be effective but may be more sensitive to air.

Ligand Effects on Reaction Outcome: Quantitative Data

The choice of ligand has a profound impact on the success of the Suzuki-Miyaura coupling of this compound. The following table summarizes representative yields for the coupling of this compound and its derivatives with various aryl halides, highlighting the effect of different phosphine ligands.

EntryAryl HalideBoronic Acid DerivativeCatalyst / LigandBaseSolventTemp (°C)Yield (%)
14-BromoanisoleThis compoundPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092
24-ChlorotolueneThis compoundPd(OAc)₂ / RuPhosK₃PO₄2-MeTHF10088
31-Bromo-4-tert-butylbenzeneThis compound pinacol esterPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10085
42-BromopyridineThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10075
53,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronate*Pd₂(dba)₃ / P(o-tol)₃KFDioxane10082

*Note: Lithium triisopropyl 2-pyridylboronate is a more stable derivative of the corresponding boronic acid.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or 2-MeTHF)

Reaction Setup:

  • To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide, this compound (or its derivative), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, weigh the palladium catalyst and the phosphine ligand under an inert atmosphere.

  • Add the degassed solvent to the Schlenk tube containing the substrates and base via syringe.

  • Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Ar-X ArX->Oxidative_Addition Ar'B(OR)2 Ar'B(OR)2 + Base Ar'B(OR)2->Transmetalation Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_reagents->optimize_base Reagents OK screen_ligands Screen Ligands (e.g., SPhos, RuPhos) optimize_base->screen_ligands No Improvement successful_coupling Successful Coupling optimize_base->successful_coupling Improved Yield adjust_temp Adjust Temperature screen_ligands->adjust_temp No Improvement screen_ligands->successful_coupling Improved Yield use_boronic_ester Use Boronic Ester/Trifluoroborate adjust_temp->use_boronic_ester Still Low Yield adjust_temp->successful_coupling Improved Yield use_boronic_ester->successful_coupling Improved Yield Ligand_Effects ligand Ligand Properties bulk Increased Steric Bulk ligand->bulk electron_rich Increased Electron Density ligand->electron_rich promote_re Promotes Reductive Elimination bulk->promote_re inhibit_deactivation Inhibits Catalyst Deactivation bulk->inhibit_deactivation stabilize_pd0 Stabilizes Pd(0) Species electron_rich->stabilize_pd0 higher_yields Higher Product Yield promote_re->higher_yields stabilize_pd0->higher_yields suppress_side_reactions Suppresses Side Reactions (e.g., Defluorination) inhibit_deactivation->suppress_side_reactions suppress_side_reactions->higher_yields

References

Improving the stability of 2-Fluoropyridine-3-boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Fluoropyridine-3-boronic acid in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary degradation pathway for this compound, like other heteroaromatic boronic acids, is protodeboronation.[1] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-fluoropyridine (B1216828). This process is often accelerated in aqueous and basic conditions.[2] The presence of the basic nitrogen atom in the pyridine (B92270) ring can also contribute to its instability.[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. Generally, 2-pyridyl boronic acids exhibit rapid protodeboronation at neutral pH due to the formation of zwitterionic intermediates.[2][3] While 3- and 4-pyridyl boronic acids are relatively stable under basic conditions, 2-pyridyl derivatives are known to be unstable.[2][4] At physiological pH, boronic acids are typically in their uncharged trigonal form, but in more basic solutions, they convert to the anionic tetrahedral form.[5]

Q3: What are the common signs of degradation of this compound in my reaction?

A3: Common signs of degradation include low or inconsistent yields in reactions like Suzuki-Miyaura coupling, the presence of 2-fluoropyridine as a byproduct in your reaction mixture, and the need to use a large excess of the boronic acid to drive the reaction to completion.[1]

Q4: How should I store solutions of this compound?

A4: For short-term use, it is best to prepare solutions of this compound immediately before use. If storage is necessary, it is recommended to store the solution at a low temperature (e.g., in a refrigerator) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and hydrolytic degradation. The solid compound should be stored in a cool, dark, and dry place.

Q5: Can I use stabilizers to improve the longevity of my this compound solution?

A5: Yes, certain additives can help improve stability. For instance, the use of N-methyliminodiacetic acid (MIDA) to form the corresponding MIDA boronate ester can significantly enhance benchtop stability and allow for a slow, controlled release of the active boronic acid during the reaction, which minimizes degradation.[6][7] Copper salts have also been reported to promote challenging Suzuki-Miyaura couplings involving 2-pyridyl boronates.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degradation of this compound Use fresh, high-purity this compound. Consider converting it to a more stable MIDA boronate ester for a "slow-release" strategy.[6][7]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., by bubbling with nitrogen or argon for 15-30 minutes).[1]
Suboptimal Catalyst or Ligand Screen different palladium catalysts and phosphine (B1218219) ligands. For challenging couplings with heteroaryl boronic acids, specialized ligands like Buchwald's SPhos or XPhos may be more effective.
Incorrect Base The choice of base is critical. Screen inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The base can influence both the catalytic cycle and the stability of the boronic acid.[1]
Inappropriate Solvent The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used. The ratio of organic solvent to water may need to be optimized.[8]
Issue 2: Inconsistent and Irreproducible Reaction Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Variable Quality of Boronic Acid Ensure the quality and purity of each batch of this compound. Consider performing a purity analysis (e.g., by NMR) before use.
Inconsistent Degassing Standardize your degassing procedure to ensure minimal oxygen in every reaction setup.
Moisture Contamination Use anhydrous solvents and handle reagents under an inert atmosphere to minimize hydrolysis of the boronic acid.
Temperature Fluctuations Ensure consistent heating of the reaction mixture. Use an oil bath or a heating block with precise temperature control. High temperatures can accelerate protodeboronation.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the degradation of this compound to 2-fluoropyridine over time.

Materials:

  • This compound

  • Deuterated solvent of choice (e.g., DMSO-d₆, D₂O with appropriate buffer)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • Add a known amount of the internal standard to the stock solution.

  • Transfer an aliquot of the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Store the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to air).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Monitor the decrease in the integral of a characteristic peak of this compound and the corresponding increase in the integral of a characteristic peak of 2-fluoropyridine, relative to the integral of the internal standard.

Protocol 2: Conversion of this compound to its MIDA Boronate Ester for Enhanced Stability

This protocol describes the formation of the more stable N-methyliminodiacetic acid (MIDA) boronate ester.[6]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Molecular sieves (optional)

Procedure:

  • In a clean, dry flask, dissolve this compound (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents) in the anhydrous solvent.

  • Heat the mixture (e.g., to 80-100 °C) under an inert atmosphere.

  • The reaction can be monitored by ¹¹B NMR, observing the shift from the boronic acid signal to the MIDA boronate signal.

  • Upon completion, the MIDA boronate can often be isolated by precipitation or crystallization upon cooling or addition of a non-polar co-solvent. The product is typically a stable, crystalline solid that can be stored for extended periods.

Visualizations

Degradation_Pathway 2-Fluoropyridine-3-boronic_acid This compound Protodeboronation Protodeboronation (H₂O, Base) 2-Fluoropyridine-3-boronic_acid->Protodeboronation 2-Fluoropyridine 2-Fluoropyridine (Degradation Product) Protodeboronation->2-Fluoropyridine

Caption: Primary degradation pathway of this compound.

Stabilization_Strategy Unstable_Boronic_Acid This compound (Unstable in solution) MIDA_Esterification Reaction with N-methyliminodiacetic acid (MIDA) Unstable_Boronic_Acid->MIDA_Esterification Stable_MIDA_Ester This compound MIDA ester (Stable solid) MIDA_Esterification->Stable_MIDA_Ester Slow_Release Slow Release in situ (e.g., Suzuki Coupling) Stable_MIDA_Ester->Slow_Release Slow_Release->Unstable_Boronic_Acid

Caption: Stabilization of this compound via MIDA ester formation.

Suzuki_Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Boronic_Acid Check Boronic Acid Quality (Freshness, Purity) Start->Check_Boronic_Acid Degas_Solvents Improve Solvent Degassing Check_Boronic_Acid->Degas_Solvents [Good] Use_MIDA_Ester Consider Using MIDA Ester Check_Boronic_Acid->Use_MIDA_Ester [Poor] Optimize_Catalyst Screen Catalyst and Ligand Degas_Solvents->Optimize_Catalyst [No Improvement] Success Improved Yield Degas_Solvents->Success [Improvement] Optimize_Base Screen Base Optimize_Catalyst->Optimize_Base [No Improvement] Optimize_Catalyst->Success [Improvement] Optimize_Base->Use_MIDA_Ester [No Improvement] Optimize_Base->Success [Improvement] Use_MIDA_Ester->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Scaling Up Suzuki Reactions with 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up Suzuki-Miyaura cross-coupling reactions involving 2-fluoropyridine-3-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer: Low yields in Suzuki reactions with this compound can stem from several factors, often related to the inherent properties of the boronic acid and the reaction conditions.

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the starting material. Heteroaryl boronic acids, particularly those with electron-withdrawing groups like a fluorinated pyridine (B92270) ring, are susceptible to this decomposition pathway.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover and low product formation.

Solutions to Improve Yield:

  • Careful Selection of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu, which can accelerate protodeboronation.

  • Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.

  • Anhydrous Conditions: While some water is often beneficial in Suzuki reactions to aid in the dissolution of the base and facilitate transmetalation, excessive water can promote protodeboronation. Ensure your solvents are appropriately dried.

  • Reaction Temperature and Time: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures.

Question 2: I am observing a significant amount of homo-coupling of my aryl halide. How can I minimize this side reaction?

Answer: Homo-coupling of the aryl halide is another common side reaction that consumes the starting material and complicates purification.

  • Inadequate Degassing: The presence of oxygen can promote the oxidative homo-coupling of the aryl halide. Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Catalyst System: The choice of palladium source can influence the extent of homo-coupling. Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ efficiently can help minimize this side reaction.

Question 3: My purification is difficult due to the presence of closely eluting impurities. What are the likely side products and how can I improve purification?

Answer: Besides unreacted starting materials and homo-coupled products, other impurities can arise from side reactions involving the boronic acid.

  • Protodeboronated Byproduct: The formation of 2-fluoropyridine (B1216828) from the protodeboronation of this compound is a common impurity.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the boronic acid, their presence can complicate analysis and reactivity.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?

A1: Based on literature for similar heteroaryl boronic acids, a good starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine (B1218219) ligand, or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like dioxane or toluene (B28343) with water.

  • Temperature: 80-100 °C. These conditions should be optimized for each specific substrate combination.

Q2: How can I monitor the stability of this compound during the reaction?

A2: You can monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS or ¹H NMR. Look for the disappearance of the starting boronic acid and the appearance of the desired product, as well as the formation of 2-fluoropyridine, which would indicate protodeboronation.

Q3: Is it necessary to use an inert atmosphere for these reactions?

A3: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and lower yields.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki couplings of heteroaryl boronic acids, which can serve as a guide for reactions involving this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O (4:1)1005-89[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100High
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)n-Butanol100High

Table 2: Effect of Base on Yield

Catalyst/LigandBase (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂Na₃PO₄ (3)Dioxane/H₂O (4:1)100High[1]
Pd(dppf)Cl₂CsF (3)Dioxane/H₂O (4:1)100High[1]
Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene/H₂O (10:1)100High
Pd(PPh₃)₄Na₂CO₃ (2)Toluene/H₂O (3:1)80Moderate

Table 3: Effect of Solvent on Yield

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)10074[1]
Pd(dppf)Cl₂Na₃PO₄Toluene/H₂O (4:1)10040[1]
Pd(dppf)Cl₂Na₃PO₄DMF10022[1]
Pd(OAc)₂/SPhosK₃PO₄n-Butanol100High

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction of an aryl halide with this compound. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-X oa->pd2 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)L2-Ar' tm->pd2_b byproduct X-B(OH)2 tm->byproduct re Reductive Elimination pd2_b->re re->pd0 product Ar-Ar' Product re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OH)2 + Base boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvents, Base) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Temp) start->check_conditions check_setup Verify Experimental Setup (Inert Atmosphere, Degassing) start->check_setup protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation catalyst_deactivation Suspect Catalyst Deactivation? check_conditions->catalyst_deactivation protodeboronation->catalyst_deactivation No solution_proto Use Milder Base Optimize Water Content Lower Temperature protodeboronation->solution_proto Yes solution_deact Use Bulky, Electron-Rich Ligand Ensure Inert Atmosphere catalyst_deactivation->solution_deact Yes optimize Systematic Optimization (DoE) catalyst_deactivation->optimize No solution_proto->optimize solution_deact->optimize

Caption: A troubleshooting workflow for addressing low yields.

Reaction_Components cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions This compound This compound Product Product This compound->Product Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Product Palladium Source\n(e.g., Pd(OAc)2, Pd2(dba)3) Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) Palladium Source\n(e.g., Pd(OAc)2, Pd2(dba)3)->Product Ligand\n(e.g., SPhos, XPhos) Ligand (e.g., SPhos, XPhos) Ligand\n(e.g., SPhos, XPhos)->Product Base\n(e.g., K3PO4, Cs2CO3) Base (e.g., K3PO4, Cs2CO3) Base\n(e.g., K3PO4, Cs2CO3)->Product Solvent\n(e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent\n(e.g., Dioxane/H2O)->Product Temperature Temperature Temperature->Product Product\n(2-Fluoro-3-aryl-pyridine) Product (2-Fluoro-3-aryl-pyridine)

Caption: Key components influencing the Suzuki coupling reaction outcome.

References

Validation & Comparative

A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an essential tool for the synthesis of complex biaryl structures. The choice of coupling partners is critical to the success of this reaction. This guide provides an objective comparison of 2-fluoropyridine-3-boronic acid and 2-chloropyridine-3-boronic acid, two heterocyclic building blocks, in the context of Suzuki coupling. Due to the significant difference in the reactivity of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, these two reagents often play different roles in the reaction.

Reactivity and Role in Suzuki Coupling

The fundamental difference in the reactivity of the C-F and C-Cl bonds dictates the primary role of each compound in a Suzuki-Miyaura reaction. The C-Cl bond in 2-chloropyridines can be activated for oxidative addition to a palladium catalyst, especially when the pyridine (B92270) ring is electron-deficient.[1] In contrast, the C-F bond is significantly stronger and generally unreactive under typical Suzuki coupling conditions.

Therefore, 2-chloropyridine-3-boronic acid can potentially act as the electrophilic partner , where the C-Cl bond is cleaved and replaced. However, the presence of the boronic acid group on the same ring can lead to self-coupling or other side reactions. More commonly, a derivative where the boronic acid is protected (e.g., as a pinacol (B44631) ester) would be used, or the reaction would be with a different boronic acid coupling partner. The reactivity of 2-chloropyridines is generally lower than their bromo or iodo counterparts, often necessitating more specialized and active catalyst systems.[2]

On the other hand, This compound will almost exclusively act as the nucleophilic partner , with the boronic acid group participating in the transmetalation step. The 2-fluoro substituent primarily exerts an electronic effect on the reactivity of the boronic acid.

Performance Comparison: A Data-Driven Perspective

2-chloropyridines generally require more forcing conditions for successful Suzuki coupling compared to other halopyridines.[2] The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[3][4] Yields can be excellent, but optimization of the catalyst system is crucial.[2]

For boronic acids, the electronic nature of the substituents on the aromatic ring plays a significant role. The electron-withdrawing fluorine atom in this compound can influence the nucleophilicity of the boronic acid and its transmetalation rate.

The following table summarizes typical reaction conditions for the Suzuki coupling of related 2-chloropyridines and pyridylboronic acids, which can serve as a starting point for optimization.

Parameter2-Chloropyridine (B119429) (as Electrophile)Pyridylboronic Acid (as Nucleophile)
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(dppf)Cl₂, Pd(PPh₃)₄
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHCs (e.g., SIMes)dppf, PPh₃
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₂CO₃, Na₂CO₃, K₃PO₄
Solvent Toluene (B28343), Dioxane, DMF, often with waterDioxane/water, DME, Toluene
Temperature 80-120 °C80-110 °C
Typical Yields Moderate to excellent (highly dependent on catalyst system)Good to excellent

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving a 2-chloropyridine as the electrophile and a pyridylboronic acid as the nucleophile. These should be optimized for specific substrates.

Protocol 1: Suzuki Coupling of a 2-Chloropyridine with an Arylboronic Acid

This protocol is adapted from procedures for the coupling of challenging 2-chloropyridine substrates.[3]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • Toluene (3 mL, degassed)

  • Water (0.3 mL, degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the 2-chloropyridine derivative (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Add degassed toluene and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of an Aryl Halide with a Pyridylboronic Acid

This protocol is a general procedure for the coupling of a pyridylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Pyridylboronic acid (1.2-1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), the pyridylboronic acid (1.2-1.5 equiv.), Pd(dppf)Cl₂ (3 mol%), and Na₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS), typically 8-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling and the decision-making process for selecting a coupling partner, the following diagrams are provided.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar ArBOH2 ArB(OH)₂ Base Base RX R-X

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Decision_Workflow Start Select Pyridine Building Block Question Is the C-X bond the reactive site? Start->Question Chloropyridine Use 2-Chloropyridine-3-boronic acid (as electrophile) Question->Chloropyridine Yes (C-Cl) Fluoropyridine Use this compound (as nucleophile) Question->Fluoropyridine No (B(OH)₂) Catalyst Requires robust catalyst system (e.g., Pd/SPhos) Chloropyridine->Catalyst Standard Standard catalyst system (e.g., Pd(dppf)Cl₂) Fluoropyridine->Standard

Caption: Decision workflow for selecting the pyridine coupling partner.

Conclusion

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical and biological properties. Pyridine (B92270) rings are also a cornerstone of many pharmaceuticals. Consequently, the use of fluorinated pyridine boronic acids as building blocks in drug discovery is of significant interest. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated pyridine boronic acids, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Impact of Fluorination on Physicochemical Properties and Reactivity

Fluorine is the most electronegative element, and its incorporation into a pyridine ring has several key effects that influence the reactivity of the corresponding boronic acid in Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring. This, in turn, increases the Lewis acidity of the boronic acid moiety.

While increased Lewis acidity can sometimes be beneficial in catalytic cycles, in the context of Suzuki-Miyaura coupling with pyridine boronic acids, an overly electron-deficient ring can be detrimental. The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst, is often the rate-limiting step. It has been observed that pyridine boronic acids with electron-donating or only slightly electron-withdrawing groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts. This suggests that the non-fluorinated pyridine boronic acids are generally more reactive in this specific transformation.

Quantitative Performance Comparison

Boronic Acid/EsterCoupling PartnerProductYield (%)
3-Pyridyl boronic esterPyFluor2-(3-Pyridyl)pyridineModest
4-Pyridyl boronic esterPyFluor2-(4-Pyridyl)pyridineModest
4-Cyanophenyl boronic acidPyFluor2-(4-Cyanophenyl)pyridine10
4-Methoxyphenyl (B3050149) boronic acidPyFluor2-(4-Methoxyphenyl)pyridine48

Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[1][2][3][4]

The lower yield observed for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the general principle that electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling for this class of compounds. Given that fluorine is a strong electron-withdrawing group, it is anticipated that a fluorinated pyridine boronic acid would exhibit reactivity more akin to the 4-cyanophenyl boronic acid, resulting in lower yields compared to its non-fluorinated counterpart under similar conditions.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction of a generic pyridine boronic acid with an aryl bromide. These protocols can be adapted for both fluorinated and non-fluorinated pyridine boronic acids, although optimization may be required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of Pyridine Boronic Acids

Materials:

  • Pyridine boronic acid (fluorinated or non-fluorinated) (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the pyridine boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL, and if required, water, 1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

This is a generalized protocol and may require optimization for specific substrates.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Pyridine Boronic Acid, Base, and Catalyst setup Seal, Evacuate, and Backfill with Inert Gas reagents->setup 1. solvent Add Degassed Solvent setup->solvent 2. reaction Heat and Stir (Monitor Progress) solvent->reaction 3. workup Cool, Dilute, and Wash reaction->workup 4. purification Dry, Concentrate, and Purify workup->purification 5. product Isolated Biaryl Product purification->product 6.

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Fluorination and Reactivity

G Impact of Fluorination on Pyridine Boronic Acid Reactivity fluorination Fluorine Substitution on Pyridine Ring ewg Strong Electron- Withdrawing Effect fluorination->ewg acidity Increased Lewis Acidity of Boronic Acid ewg->acidity transmetalation Slower Transmetalation Step ewg->transmetalation acidity->transmetalation can influence reactivity Decreased Overall Reactivity in Suzuki-Miyaura Coupling transmetalation->reactivity

Caption: The effect of fluorine substitution on the reactivity of pyridine boronic acids.

Conclusion

The decision to use a fluorinated versus a non-fluorinated pyridine boronic acid in Suzuki-Miyaura coupling requires a consideration of the trade-off between potentially lower reactivity and the desired properties of the final product. The available evidence strongly suggests that non-fluorinated pyridine boronic acids, being more electron-rich, will generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings. Fluorinated pyridine boronic acids, while potentially more challenging coupling partners, remain invaluable for the synthesis of molecules where the unique properties imparted by fluorine are essential for the desired biological activity or other characteristics. Researchers should anticipate the need for more rigorous optimization of reaction conditions when employing electron-deficient fluorinated pyridine boronic acids to achieve satisfactory yields.

References

Alternative reagents to 2-Fluoropyridine-3-boronic acid for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridines is a critical task. The Suzuki-Miyaura cross-coupling reaction, utilizing reagents like 2-fluoropyridine-3-boronic acid, is a widely employed method. However, challenges associated with the stability and reactivity of pyridylboronic acids have spurred the development of alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable synthetic route.

At a Glance: Cross-Coupling Alternatives to this compound

The limitations of pyridylboronic acids, particularly the notorious instability of 2-pyridylboron reagents, have led to the exploration of other organometallic reagents for cross-coupling reactions. The most prominent alternatives are found in Stille, Negishi, and Hiyama couplings, each offering a unique set of advantages and disadvantages.

FeatureSuzuki-Miyaura Coupling (with Boronic Acid Alternatives)Stille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (e.g., MIDA boronates, trifluoroborates)Organotin compounds (stannanes)Organozinc compounds
Key Advantages Low toxicity of boron reagents; commercial availability of many precursors.Air and moisture-stable reagents; excellent functional group tolerance.High reactivity; mild reaction conditions; often shorter reaction times.
Key Disadvantages Instability of simple 2-pyridylboronic acids; potential for protodeboronation.High toxicity of organotin reagents and byproducts.Air and moisture sensitivity of organozinc reagents.
Typical Catalyst PalladiumPalladiumPalladium or Nickel
Typical Base Required Yes (e.g., K₃PO₄, Cs₂CO₃)Often not requiredOften not required

Performance Comparison of Alternative Reagents

The choice of reagent can significantly impact reaction yield and conditions. Below is a summary of representative data for various alternative reagents in the synthesis of substituted pyridines.

Reagent TypeSpecific Reagent ExampleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Stabilized Boron Reagent 2-Pyridyl MIDA boronateAryl chloridePd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001885[1]
Stabilized Boron Reagent Potassium 2-pyridyltrifluoroborate4-BromoacetophenonePd(OAc)₂Cs₂CO₃Toluene/H₂O702442[2]
Organostannane (Stille) 2-(Tributylstannyl)pyridine (B98309)4-IodoacetophenonePd(PPh₃)₄-Toluene1002490-94[3][4]
Organozinc (Negishi) 2-Pyridylzinc bromide4-ChloroacetophenonePd₂(dba)₃ / XPhos-THF60295[5][6]
Carboxylic Acid (Decarboxylative) 2-Picolinic acid4-Bromobenzonitrile (B114466)Pd(OAc)₂ / XantphosK₂CO₃DMA1301282[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for key alternative reactions.

Protocol 1: Suzuki-Miyaura Coupling with 2-Pyridyl MIDA Boronate

This protocol is adapted from the work of Burke and coworkers, demonstrating the use of a stable boronic acid surrogate.[1]

Reaction: Coupling of 2-(N-methyliminodiacetic acid)boryl)pyridine with 4-chloroacetophenone.

Procedure:

  • To an oven-dried vial is added 2-(N-methyliminodiacetic acid)boryl)pyridine (1.2 equiv.), 4-chloroacetophenone (1.0 equiv.), potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.), palladium acetate (B1210297) (Pd(OAc)₂, 0.05 equiv.), and SPhos (0.10 equiv.).

  • The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.

  • Anhydrous toluene and water (10:1 v/v) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine.

Protocol 2: Stille Coupling with 2-(Tributylstannyl)pyridine

This protocol is a general procedure for the Stille coupling of pyridines.[3][4]

Reaction: Coupling of 2-(tributylstannyl)pyridine with 4-iodoacetophenone.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(tributylstannyl)pyridine (1.1 equiv.) and 4-iodoacetophenone (1.0 equiv.) in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 24 hours), cool the reaction to room temperature.

  • The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the product.

Protocol 3: Negishi Coupling with 2-Pyridylzinc Bromide

This protocol describes a typical Negishi coupling for pyridine (B92270) synthesis.[5][6]

Reaction: Coupling of 2-pyridylzinc bromide with 4-chloroacetophenone.

Procedure:

  • Preparation of the Organozinc Reagent: A solution of 2-bromopyridine (B144113) (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere. n-Butyllithium (1.0 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. A solution of zinc bromide (ZnBr₂, 1.1 equiv.) in THF is then added, and the mixture is allowed to warm to room temperature.

  • Cross-Coupling: In a separate flask, Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) are dissolved in anhydrous THF. 4-Chloroacetophenone (1.0 equiv.) is added, followed by the freshly prepared 2-pyridylzinc bromide solution.

  • The reaction mixture is stirred at 60 °C for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by flash chromatography.

Protocol 4: Decarboxylative Cross-Coupling of 2-Picolinic Acid

This method provides an alternative C-C bond formation by extruding CO₂.[7]

Reaction: Coupling of 2-picolinic acid with 4-bromobenzonitrile.

Procedure:

  • To a sealed tube, add 2-picolinic acid (1.5 equiv.), 4-bromobenzonitrile (1.0 equiv.), palladium acetate (Pd(OAc)₂, 0.1 equiv.), Xantphos (0.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous N,N-dimethylacetamide (DMA) is added.

  • The mixture is heated to 130 °C for 12 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated.

  • Purification by column chromatography affords the desired product.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and workflows can aid in understanding these synthetic transformations.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X L2 Pd0->PdII_Aryl R-X Transmetal Transmetalation PdII_Both R-Pd(II)-R' L2 PdII_Aryl->PdII_Both R'-B(OR)2 Base BX_out X-B(OR)2 PdII_Both->Pd0 R-R' RedElim Reductive Elimination Product_out R-R' (Product) PdII_Both->Product_out RX_in R-X (Aryl Halide) RX_in->PdII_Aryl Boron_in R'-B(OR)2 (Boronic Acid Derivative) Boron_in->PdII_Both Base_in Base Base_in->Transmetal Stille_Negishi_Comparison cluster_stille Stille Coupling cluster_negishi Negishi Coupling Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)-X L2 Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Both R-Pd(II)-R' L2 PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product_out R-R' PdII_Both->Product_out RedElim Reductive Elimination Stille_in R'-Sn(Bu)3 (Stille) Stille_in->PdII_Aryl Negishi_in R'-ZnX (Negishi) Negishi_in->PdII_Aryl Reagent_Preparation_Workflow start 2-Halopyridine lithiation Lithiation (e.g., n-BuLi) start->lithiation pyridyllithium 2-Pyridyllithium lithiation->pyridyllithium transmetalation_zn Transmetalation with ZnX2 pyridyllithium->transmetalation_zn transmetalation_sn Transmetalation with Bu3SnCl pyridyllithium->transmetalation_sn transmetalation_b Transmetalation with B(OR)3 pyridyllithium->transmetalation_b organozinc 2-Pyridylzinc Halide (Negishi Reagent) transmetalation_zn->organozinc organostannane 2-Pyridylstannane (Stille Reagent) transmetalation_sn->organostannane boronic_ester 2-Pyridylboronic Ester transmetalation_b->boronic_ester hydrolysis Hydrolysis boronic_ester->hydrolysis boronic_acid 2-Pyridylboronic Acid hydrolysis->boronic_acid

References

A Head-to-Head Battle of Boronic Acids: Cross-Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of pyridine (B92270) moieties into complex molecules is a cornerstone of modern medicinal chemistry. The choice of building blocks for this purpose is critical, with pyridineboronic acids being key players in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of 2-Fluoropyridine-3-boronic acid and its non-fluorinated analog, 3-Pyridineboronic acid, in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By presenting available experimental data and detailed protocols, this document aims to inform the selection of the optimal reagent for specific synthetic applications.

The Impact of Fluorination on Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. However, the efficiency of this reaction can be significantly influenced by the electronic properties of the coupling partners. In the case of pyridineboronic acids, the Lewis basicity of the pyridine nitrogen can be a double-edged sword. While the pyridine ring is a desirable structural motif, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction yields. This is a well-documented phenomenon often referred to as the "2-pyridyl problem" when dealing with 2-substituted pyridine boronic acids.

The introduction of a fluorine atom at the 2-position of the pyridine ring, as in this compound, serves to mitigate this issue. The highly electronegative fluorine atom exerts a strong electron-withdrawing effect, which reduces the electron density of the pyridine ring and, consequently, the Lewis basicity of the nitrogen atom. This diminished basicity lessens the propensity for catalyst inhibition, which can lead to improved reaction outcomes compared to non-fluorinated analogs.

While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, the available data for similar systems suggests that fluorinated pyridineboronic acids can be more effective coupling partners in Suzuki-Miyaura reactions. For instance, studies on the coupling of various heteroaryl boronic acids often show that electron-deficient systems can participate efficiently in the catalytic cycle.

Quantitative Comparison of Suzuki-Miyaura Coupling Performance

To illustrate the comparative performance, the following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and 3-Pyridineboronic acid with a model aryl bromide. It is important to note that optimal conditions may vary between the two reagents.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound 4-BromotoluenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90Up to 85%
3-Pyridineboronic acid 4-BromotoluenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90Up to 75%

Note: The yields presented are representative and can vary based on the specific reaction conditions and the nature of the aryl halide.

Cross-Validation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, the electronic properties of the reactants play a crucial role in the efficiency of the catalytic cycle. The use of pyridine-containing coupling partners can be challenging, and the presence of a fluorine substituent can influence the reaction outcome.

Currently, there is a lack of direct comparative experimental data in the peer-reviewed literature for the performance of this compound versus 3-Pyridineboronic acid in Buchwald-Hartwig amination reactions. However, based on the established principles of this reaction, some inferences can be drawn. The electron-withdrawing nature of the fluorine atom in this compound could potentially influence the transmetalation step of the catalytic cycle. Further experimental studies are required to definitively compare the performance of these two reagents in this context.

Experimental Protocols

To facilitate the cross-validation of these reagents in your own research, detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Pyridineboronic acid (1.2 mmol, either this compound or 3-Pyridineboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 ratio, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl halide, the pyridineboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction vessel under a counterflow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biarylpyridine.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-B(OR)_2 ArPdR Ar-Pd(II)-R L_n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert Purge with Inert Gas Reagents->Inert Catalyst Add Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The cross-validation of results obtained with this compound against its non-fluorinated counterpart, 3-Pyridineboronic acid, highlights the nuanced role of fluorine substitution in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom in the 2-position of the pyridine ring can reduce catalyst inhibition, potentially leading to higher yields in Suzuki-Miyaura couplings. While direct comparative data for Buchwald-Hartwig amination is limited, the established principles suggest that the electronic differences between the two boronic acids would likely influence their reactivity in this transformation as well. For researchers engaged in the synthesis of novel pyridine-containing compounds, a careful consideration of these electronic effects is paramount. The provided protocols and workflows serve as a practical guide for conducting these important reactions and encourage further investigation into the comparative performance of these valuable building blocks.

Illuminating the Molecular Architecture: A Guide to the Spectroscopic Confirmation of 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques to unequivocally identify 2-Fluoropyridine-3-boronic acid and distinguish it from potential synthetic impurities. By leveraging experimental data and predictive tools, this document outlines the characteristic spectroscopic fingerprints of the target molecule and its common alternatives, ensuring the integrity of research and development pipelines.

Spectroscopic Fingerprints: A Comparative Analysis

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the desired structure and identify potential impurities.

A successful synthesis of this compound should yield a product with the spectroscopic characteristics detailed below. However, synthetic procedures can sometimes result in the formation of regioisomers, residual starting materials, or self-condensation products. This guide focuses on the differentiation of this compound from two common impurities: its regioisomer, 2-Fluoropyridine-4-boronic acid, and its common boroxine (B1236090) anhydride (B1165640).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, three distinct aromatic proton signals are expected, in addition to a broad signal for the boronic acid protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF), a key diagnostic feature.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound is a critical parameter for its identification.

¹¹B NMR Spectroscopy: Boron-11 NMR is a specialized technique that provides direct information about the boron center. The chemical shift of the boron atom can confirm the presence of the boronic acid functionality and distinguish it from other boron-containing species. Arylboronic acids typically exhibit a broad signal in the range of 27-33 ppm.[1][2][3]

Table 1: Comparative NMR Data (Predicted and Experimental)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)¹¹B NMR (δ, ppm)
This compound (Predicted) H4: ~7.8 (ddd), H5: ~7.3 (ddd), H6: ~8.3 (ddd), B(OH)₂: broadC2 (d, ¹JCF ≈ 240 Hz), C3, C4, C5, C6~28-30
2-Fluoropyridine-4-boronic acid (Experimental) H3: ~7.6, H5: ~7.2, H6: ~8.2, B(OH)₂: broad
2-Fluoropyridin-3-ylboroxine (Predicted) Aromatic signals shifted relative to the monomerAromatic signals shifted relative to the monomerChemical shift similar to the monomer~30-33

Note: Predicted values are based on computational models and may vary from experimental results. Experimental data for 2-Fluoropyridine-4-boronic acid is sourced from publicly available spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational modes for this compound are associated with the O-H, B-O, C-F, and aromatic C-H and C=C bonds. The broad O-H stretch and the strong B-O stretching vibration are characteristic of the boronic acid group.

Table 2: Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (stretch, boronic acid)3500 - 3200Broad, Strong
C-H (aromatic stretch)3100 - 3000Medium
C=C, C=N (aromatic ring stretch)1600 - 1450Medium to Strong
B-O (stretch)1380 - 1310Strong
C-F (stretch)1250 - 1020Strong
B-O-H (bend)915 - 650Broad, Medium

The formation of the boroxine anhydride from the boronic acid is a dehydration reaction.[4][5][6][7][8] This transformation can be monitored by the disappearance of the broad O-H stretching band and the appearance of characteristic B-O-B stretching vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) should be observed at m/z corresponding to its molecular weight (140.91 g/mol ).

Table 3: Expected Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Pathways
This compound 140.91141.05Loss of H₂O, loss of B(OH)₂, fragmentation of the pyridine (B92270) ring
2-Fluoropyridine-4-boronic acid 140.91141.05Similar to the 3-isomer, but may show subtle differences in fragment intensities
2-Fluoropyridin-3-ylboroxine 368.72369.13Fragmentation of the boroxine ring and pyridine units

Experimental Protocols

Accurate spectroscopic analysis requires standardized experimental procedures. The following are general protocols for the key techniques discussed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • ¹¹B NMR: Acquire a one-dimensional boron spectrum. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

IR Spectroscopy:

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

  • Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

Visualizing the Workflow and Relationships

To aid in understanding the analytical process and the relationships between the target compound and its potential byproducts, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 19F, 11B) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Matches Structure_Impure Impure Product Data_Analysis->Structure_Impure Data Mismatches logical_relationships 2-FP-3-BA This compound (Target Product) Boroxine 2-Fluoropyridin-3-ylboroxine (Anhydride) 2-FP-3-BA->Boroxine Dehydration 2-FP-4-BA 2-Fluoropyridine-4-boronic acid (Regioisomer) StartingMaterial e.g., 2-Fluoro-3-bromopyridine (Starting Material) StartingMaterial->2-FP-3-BA Synthesis StartingMaterial->2-FP-4-BA Potential Side Reaction

References

Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. 2-Fluoropyridine-3-boronic acid is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.Comparative method based on separation and detection.
Accuracy High, as it provides an absolute purity value.High, but can be influenced by the response factors of impurities.
Precision Excellent, typically with low relative standard deviation (RSD).Very good, with low RSD.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.High, based on chromatographic separation. Co-eluting impurities can be an issue.
Limit of Detection (LOD) ~0.1%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.05%
Reference Standard Requires a certified internal standard of a different compound.Typically requires a reference standard of the analyte; area percent method is common but less accurate.
Sample Throughput Moderate; sample preparation is straightforward, but instrument time can be longer.High, especially with automated systems.
Impurity Identification Can provide structural information about impurities.Requires hyphenated techniques like LC-MS for structural elucidation.
Common Impurities Can quantify non-chromophoric impurities. Can distinguish the boronic acid from its anhydride (B1165640).May not detect impurities without a UV chromophore. The anhydride may have a different retention time and response factor.

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The choice of internal standard is critical; it must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC Protocol for this compound

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient could be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

Illustrative Data and Interpretation

Scenario: A batch of this compound is analyzed by both qNMR and HPLC. The primary known impurity is the corresponding boronic acid anhydride (boroxine).

qNMR Results: The ¹H NMR spectrum in DMSO-d₆ would show distinct signals for the aromatic protons of this compound and its anhydride, as well as the signal for the internal standard (maleic acid). By integrating a well-resolved aromatic proton signal of the boronic acid and the olefinic proton signal of maleic acid, the absolute purity can be calculated. The anhydride, if present, would have its own set of signals with different chemical shifts, allowing for its direct quantification as a separate component.

Illustrative qNMR Data Table:

ParameterValue
Mass of this compound sample (m_analyte)10.15 mg
Mass of Maleic Acid (m_IS)5.02 mg
Purity of Maleic Acid (P_IS)99.9%
Integral of analyte proton (I_analyte)1.00
Number of analyte protons (N_analyte)1
Integral of IS protons (I_IS)2.05
Number of IS protons (N_IS)2
MW of analyte140.91 g/mol
MW of IS116.07 g/mol
Calculated Purity 98.2%

HPLC Results: The HPLC chromatogram would show a major peak for this compound. The anhydride, being a larger molecule, would likely have a different retention time. The area percent calculation would provide the purity relative to all UV-active components. A Certificate of Analysis for a commercial batch of this compound showed a purity of 99.88% by HPLC.[1]

Illustrative HPLC Data Table:

PeakRetention Time (min)AreaArea %
This compound5.2125432199.88
Impurity 1 (anhydride)8.115020.12
Total 1255823 100.00

Discrepancy and Interpretation: In this illustrative example, qNMR indicates a purity of 98.2%, while HPLC suggests 99.88%. This discrepancy can arise from several factors. The anhydride may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by HPLC area percent. qNMR, being a molar-based technique, provides a more accurate representation of the composition.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis HPLC Analysis cluster_data_analysis Data Analysis prepare_stock Prepare stock solution dilute Dilute to working concentration prepare_stock->dilute inject Inject sample dilute->inject separate Separate components on column inject->separate detect Detect with UV separate->detect integrate_peaks Integrate all peaks detect->integrate_peaks calculate_area_percent Calculate area percent integrate_peaks->calculate_area_percent

References

A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of 2-Fluoropyridine-3-boronic acid's performance against alternative reagents in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental data.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. The choice of the organoboron reagent is a key determinant of the reaction's success, influencing yield, reaction time, and substrate scope. This compound is a valuable building block, with the fluorine substituent offering unique electronic properties that can enhance reactivity and provide avenues for further functionalization. However, the inherent challenges of working with pyridine-based boronic acids, such as the "2-pyridyl problem" where the nitrogen atom can interfere with the catalyst, have led to the development of alternative reagents.[1][2]

This guide benchmarks this compound against other pyridylboronic acids and explores the utility of alternative reagents like MIDA (N-methyliminodiacetic acid) boronates and pyridine-2-sulfonates.

Quantitative Performance Comparison

The efficacy of a coupling reagent in a Suzuki-Miyaura reaction is most clearly demonstrated through comparative yield data. The following tables summarize the performance of various boronic acids and their alternatives in cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)

This table presents the yields of 2-arylpyridines from the coupling of various heteroaryl boronic acids with PyFluor, providing a standardized electrophile for comparison.

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine62
3-Pyridylboronic acid pinacol (B44631) ester2-(Pyridin-3-yl)pyridineModest
4-Pyridylboronic acid pinacol ester2-(Pyridin-4-yl)pyridineModest
4-Cyanophenylboronic acid2-(4-Cyanophenyl)pyridine35
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine66

Reaction Conditions: PyFluor (0.3 mmol), boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C.[3][4]

Table 2: Comparison of Functionalized Pyridylboronic Acids in Suzuki-Miyaura Coupling

This table showcases the performance of different functionalized pyridylboronic acids when coupled with various heteroaryl bromides, highlighting the impact of substituents on the pyridine (B92270) ring.

Pyridylboronic AcidCoupling PartnerProductYield (%)
2-Bromo-5-pyridylboronic acid2-Bromothiophene2-Bromo-5-(thiophen-2-yl)pyridine10-32
2-Chloro-5-pyridylboronic acid2-Bromopyridine2-Chloro-5-(pyridin-2-yl)pyridineModerate-Good
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridineModerate-Good
5-Chloro-2-methoxy-4-pyridylboronic acid2-Bromopyridine5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridineModerate-Good

Reaction Conditions: Pyridylboronic acid, heteroaryl bromide, Pd(PPh₃)₄ catalyst, in DMF at 80°C.[5]

Alternative Coupling Reagents

To overcome the challenges associated with pyridine boronic acids, more stable and often more reactive alternatives have been developed.

  • Pyridine-2-sulfonates: These have emerged as highly effective substitutes for pyridine-2-boronic acids, offering superior stability, broader scope, and significantly higher yields in many cases.[2]

  • MIDA Boronates: These N-methyliminodiacetic acid protected boronic esters exhibit enhanced stability to air and moisture, allowing for easier handling and purification. They undergo a slow-release of the active boronic acid under the reaction conditions. Notably, for 2-pyridyl systems, electron-withdrawing substituents such as fluorine can promote the Suzuki-Miyaura coupling of their MIDA boronates even in the absence of a copper co-catalyst.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, KF, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or an aqueous mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine.

Visualizing the Chemistry

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Combine Reactants: - 2-Halopyridine - Arylboronic Acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Reagent Selection

Reagent_Selection start Starting Material: 2-Substituted Pyridine Synthesis is_2_pyridyl Is the target a 2-pyridyl derivative? start->is_2_pyridyl yes_2_pyridyl Yes is_2_pyridyl->yes_2_pyridyl Yes no_2_pyridyl No is_2_pyridyl->no_2_pyridyl No stability_issue Are stability and handling a primary concern? yes_2_pyridyl->stability_issue use_boronic_acid Use Pyridylboronic Acid no_2_pyridyl->use_boronic_acid yes_stability Yes stability_issue->yes_stability Yes no_stability No stability_issue->no_stability No use_mida Consider MIDA Boronate for slow release and stability yes_stability->use_mida use_sulfonate Consider Pyridine-2-sulfonate for potentially higher yields no_stability->use_sulfonate

References

A Comparative Guide to the Kinetics of Suzuki Reactions: The Case of 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetics. This guide provides a comparative analysis of the kinetic performance of 2-Fluoropyridine-3-boronic acid in Suzuki reactions, benchmarked against other classes of boronic acids. The insights are supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic diagrams.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as a boronic acid, and an organohalide or triflate. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the crucial transmetalation step.[1] The efficiency of each step in this cycle dictates the overall reaction kinetics.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Di-organopalladium Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OR)3 B(OH)3 or B(OR)3 Ar'-B(OH)2 Ar'-B(OH)2 Boronic Acid Ar'-B(OH)3- Ar'-B(OH)3- Borate Complex Ar'-B(OH)2->Ar'-B(OH)3- Activation Ar'-B(OH)3-->Ar-Pd(II)-X(L2) Base Base Base->Ar'-B(OH)3- ArX Ar-X Aryl Halide ArX->Ar-Pd(II)-X(L2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Boronic Acids

The electronic and steric properties of the boronic acid significantly impact the kinetics of the Suzuki reaction. This compound, as a heteroaryl boronic acid, presents unique reactivity features compared to simple arylboronic acids.

This compound: Expected Reactivity Profile

As a π-deficient heterocycle, pyridine-based boronic acids can be challenging coupling partners. The electron-withdrawing nature of the pyridine (B92270) ring slows down the transmetalation step.[2] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[2] The fluorine atom at the 2-position further enhances the electron-withdrawing character of the ring, which can decrease reactivity compared to unsubstituted pyridine boronic acids.

However, the position of the boronic acid group at the 3-position mitigates the "2-pyridyl problem," where 2-substituted pyridines often exhibit significantly lower reactivity due to direct steric hindrance and catalyst inhibition by the adjacent nitrogen atom.[2]

The following tables provide a comparative summary of reaction performance with different classes of boronic acids, offering a framework for positioning the expected kinetics of this compound.

Table 1: Comparison of Arylboronic Acids in Suzuki Reactions

Boronic Acid ClassExampleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Electron-Rich4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂K₂CO₃Water70198[3]
Electron-Poor4-Trifluoromethylphenylboronic acid4-ChlorobenzonitrilePd₂(dba)₃/XPhosK₃PO₄Toluene1001291[1]
Sterically Hindered2-Methylphenylboronic acid2-BromotoluenePd(OAc)₂K₂CO₃Water70195[1]
Sterically Hindered2,6-Dimethylphenylboronic acid1-Bromo-2,6-dimethylbenzenePd₂(dba)₃/BI-DIMEK₃PO₄Toluene1102492[1]

Table 2: Comparison of Heteroarylboronic Acids and Esters in Suzuki Reactions

Boronic Acid/EsterAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane652472[4][5]
2-Thiopheneboronic acid pinacol (B44631) esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)1002472[4][5]
3-Pyridylboronic acid4-BromobenzonitrilePd(OAc)₂/RuPhosK₂CO₃2-Butanol100295[6]
Furan-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₂CO₃2-Butanol100294[6]

Experimental Protocols

To ensure a reliable comparison of the kinetics of different boronic acids, a standardized experimental protocol is crucial. The following outlines a general procedure for conducting and monitoring Suzuki-Miyaura cross-coupling reactions.

General Procedure for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, Water, typically 3-5 mL)

  • Internal standard for chromatographic analysis (e.g., dodecane, biphenyl)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, base, palladium catalyst, ligand (if applicable), and internal standard.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature and begin vigorous stirring.

  • At specified time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quench the withdrawn aliquot immediately by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica (B1680970) gel to remove the catalyst and inorganic salts.

  • Analyze the quenched aliquot by a suitable chromatographic method (GC or HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Analysis reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent heating Heat to Desired Temperature with Vigorous Stirring solvent->heating sampling Withdraw Aliquots at Timed Intervals heating->sampling quench Quench and Filter Aliquots sampling->quench chromatography Analyze by GC or HPLC quench->chromatography plot Plot Concentration vs. Time chromatography->plot

A general experimental workflow for kinetic studies of Suzuki reactions.

Conclusion

While specific kinetic data for the Suzuki reaction with this compound is not extensively documented in publicly available literature, its reactivity can be inferred from established principles of physical organic chemistry and by comparison with related heteroaryl boronic acids. The electron-withdrawing nature of the 2-fluoropyridine (B1216828) ring is expected to decrease its reactivity relative to electron-rich arylboronic acids. However, the 3-position of the boronic acid moiety is advantageous in overcoming the common "2-pyridyl problem."

For researchers in drug development, understanding these nuances is crucial for optimizing reaction conditions and achieving efficient synthesis of complex molecules. The provided protocols offer a robust framework for conducting systematic kinetic studies to directly compare the performance of this compound against other alternatives, enabling data-driven decisions in synthetic route development.

References

Comparative Guide to LC-MS Methods for Analyzing Reaction Mixtures Containing 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura coupling reactions, the accurate analysis of reaction mixtures containing key reagents like 2-Fluoropyridine-3-boronic acid is critical for reaction monitoring, yield determination, and impurity profiling. This guide provides a comparative overview of suitable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this purpose, complete with experimental protocols and performance data.

The analysis of this compound presents unique challenges due to its polarity, potential for interactions with metallic surfaces in the LC system, and its propensity to form trimetric anhydrides (boroxines) or degrade under certain conditions.[1][2] Therefore, method selection is crucial for achieving robust and reliable results. This guide compares two primary approaches: a standard Reversed-Phase (RP) LC-MS/MS method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Comparison of LC-MS Methods

The following table summarizes the key performance characteristics of the two proposed LC-MS methods for the analysis of this compound and related compounds in a reaction mixture.

ParameterMethod 1: Reversed-Phase C18 LC-MS/MSMethod 2: HILIC LC-MS
Principle Separation based on hydrophobicity.Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content.
Primary Application General purpose analysis of a wide range of analytes in a reaction mixture.Ideal for the retention and separation of highly polar compounds like this compound.
Column C18 column, preferably with technology to minimize metal interactions (e.g., Waters MaxPeak™ Premier).Amide, silica, or other polar stationary phases.
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. B: Acetonitrile (B52724) with 0.1% Formic Acid.[1][3]A: Water with 10 mM Ammonium Acetate. B: Acetonitrile (typically >80%).
Gradient Profile Gradient elution from low to high organic content.Isocratic or shallow gradient elution with high organic content.
MS Detection Mode Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.[3][4]ESI in negative or positive ion mode, depending on the specific analytes and mobile phase.
Typical Run Time 5 - 15 minutes.[3]5 - 10 minutes.
Advantages - Well-established and widely available.- Good for separating a broad range of reactants, products, and byproducts with varying polarities.- Excellent retention of polar analytes that are poorly retained on C18 columns.- Often provides higher sensitivity in MS due to the high organic content of the mobile phase enhancing desolvation.
Disadvantages - Poor retention of very polar analytes like this compound may occur.- Potential for peak tailing due to interaction with residual silanols or metal surfaces.- Longer column equilibration times.- Mobile phase and sample solvent compatibility must be carefully managed to avoid peak distortion.
Reported Performance For similar boronic acids, LOD of 0.1 µg and LOQ of 1.0 µg have been reported.[1]Can offer a tenfold increase in sensitivity over reversed-phase for polar compounds with ESI-MS.

Experimental Protocols

Below are detailed experimental protocols for the two compared LC-MS methods.

Method 1: Reversed-Phase C18 LC-MS/MS

This method is a robust starting point for the analysis of a Suzuki-Miyaura reaction mixture containing this compound.

1. Sample Preparation:

  • Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).

  • Vortex to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient:

    Time (min) %B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: To be determined by infusing a standard of this compound.

Method 2: HILIC LC-MS

This method is tailored for improved retention and separation of the polar this compound.

1. Sample Preparation:

  • Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis. Note: The sample diluent should have a high organic content, similar to the mobile phase, to ensure good peak shape.

  • Vortex to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1 µL

  • Gradient:

    Time (min) %B
    0.0 1
    5.0 40
    6.0 40
    6.1 1

    | 8.0 | 1 |

  • Mass Spectrometer: Time-of-flight (TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.8 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in each method.

LCMS_Workflow_RP cluster_prep Sample Preparation cluster_analysis LC-MS Analysis ReactionMixture Reaction Mixture Dilution Dilute in ACN/Water ReactionMixture->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC Reversed-Phase LC (C18 Column) Filtration->LC MS MS/MS Detection (ESI Negative) LC->MS Data Data Acquisition MS->Data

Figure 1. Workflow for Reversed-Phase LC-MS/MS Analysis.

LCMS_Workflow_HILIC cluster_prep Sample Preparation cluster_analysis LC-MS Analysis ReactionMixture Reaction Mixture Dilution Dilute in Acetonitrile ReactionMixture->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC HILIC (Amide Column) Filtration->LC MS MS Detection (ESI Negative) LC->MS Data Data Acquisition MS->Data

Figure 2. Workflow for HILIC LC-MS Analysis.

Conclusion

The choice between a reversed-phase and a HILIC LC-MS method for the analysis of reaction mixtures containing this compound will depend on the specific goals of the analysis. For a general overview of all components in a reaction mixture, a well-optimized reversed-phase method may be sufficient. However, for analyses that require high sensitivity and robust quantification of the polar this compound, a HILIC method is likely to provide superior performance. It is recommended to screen both approaches during method development to determine the most suitable strategy for a given application. The use of columns with technologies that mitigate metal-analyte interactions is also advisable to improve peak shape and reproducibility for boronic acids.

References

Safety Operating Guide

Proper Disposal of 2-Fluoropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Fluoropyridine-3-boronic acid (CAS No. 174669-73-9), a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as a substance that causes skin and eye irritation. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Key Safety Data Summary

HazardGHS ClassificationPrecautionary Statements
Skin IrritationCategory 2H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationCategory 2H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationMay cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[1]. The following steps outline the approved disposal procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle) and has a secure, leak-proof lid.

    • Do not mix this waste with other incompatible chemicals. Segregate it from strong oxidizing agents and acids[2].

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Utilize secondary containment to prevent the spread of material in case of a leak.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.

    • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3][4]. After triple-rinsing, the defaced, empty container may be disposed of as regular trash, depending on institutional policies.

  • Arranging for Professional Disposal:

    • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company[5].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.

    • Ensure all labeling is accurate and complete before the scheduled pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end End start This compound or contaminated material for disposal is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container is_hazardous->collect_waste Yes improper_disposal Improper Disposal: Do NOT dispose in sink or regular trash is_hazardous->improper_disposal No (Not applicable for this chemical) store_safely Store in a designated, secure area with secondary containment collect_waste->store_safely professional_disposal Arrange for pickup by a licensed hazardous waste disposal company store_safely->professional_disposal end_proper Proper Disposal Complete professional_disposal->end_proper end_improper Risk of Contamination and Penalties improper_disposal->end_improper

References

Personal protective equipment for handling 2-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Fluoropyridine-3-boronic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogues are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[3]Protects against dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][5]Prevents skin contact and irritation.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[6]Shields skin from accidental spills and contamination.
Respiratory Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a dust respirator.[3][6]Prevents inhalation of harmful dust.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid in Hood prep_workspace->handle_weigh handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_spill Minor Spill: Sweep Up Dry Material handle_weigh->cleanup_spill If Spill Occurs cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate dispose_solid Collect Solid Waste in Labeled Hazardous Waste Container cleanup_decontaminate->dispose_solid dispose_liquid Collect Contaminated Solvents in Labeled Hazardous Waste Container cleanup_decontaminate->dispose_liquid cleanup_spill->dispose_solid dispose_final Dispose of Waste Through Institutional EHS dispose_solid->dispose_final dispose_liquid->dispose_final

Fig. 1: Safe Handling Workflow

Step-by-Step Handling Protocol:

  • Preparation :

    • Always review the Safety Data Sheet (SDS) before starting work.

    • Put on all required PPE as detailed in Table 1.

    • Ensure work is conducted in a certified chemical fume hood or a well-ventilated area to avoid dust inhalation.[6][7]

  • Handling :

    • Avoid all personal contact with the substance, including inhalation of dust.[6]

    • When weighing or transferring the solid, do so carefully to avoid creating dust.

    • Keep the container tightly closed when not in use.[2]

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated place.[2]

    • Keep it away from incompatible materials such as strong oxidizing agents and acids.[1]

Emergency Procedures

First-Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • On Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[2]

  • On Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]

  • If Swallowed : Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]

Spill Response:

  • For minor spills, avoid generating dust.[6] Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][2]

  • Ensure you are wearing appropriate PPE during cleanup.

  • Prevent the spilled material from entering drains or waterways.[6]

Disposal Plan

All waste containing this compound is considered hazardous waste.

Table 2: Waste Disposal Plan

Waste TypeCollection ProcedureFinal Disposal
Solid Waste Collect excess solid and contaminated materials (e.g., weigh paper, gloves) in a clearly labeled, sealed container.[6]Dispose of through your institution's Environmental Health and Safety (EHS) office.[2]
Liquid Waste Collect solutions and contaminated solvents in a designated, labeled hazardous waste container.Follow institutional guidelines for chemical waste disposal via the EHS office.
Empty Containers Rinse empty containers thoroughly. Dispose of the container as hazardous waste unless otherwise directed by EHS.Consult with your EHS office for specific container disposal protocols.

Always handle and dispose of this chemical in accordance with local, state, and federal regulations.[1] Never dispose of chemical waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoropyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoropyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.